Ttp 22
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-10-2-4-11(5-3-10)12-8-22-16-14(12)15(17-9-18-16)21-7-6-13(19)20/h2-5,8-9H,6-7H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOULLCLLOGTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364205 | |
| Record name | TTP 22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329907-28-0 | |
| Record name | TTP 22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the TTP Family in Cell Signaling
A Note on Nomenclature: Initial searches for "TTP22" did not yield information on a specific protein with that designation involved in cell signaling. It is highly probable that this refers to the Tristetraprolin (TTP) family of RNA-binding proteins, which are central to post-transcriptional gene regulation in various signaling pathways. Another possibility could be a typographical error for PTPN22 , a protein tyrosine phosphatase critical in T-cell signaling. This guide will focus on the TTP family, also known as the ZFP36 family, due to the close nomenclature.
Introduction to the Tristetraprolin (TTP) Family
The Tristetraprolin (TTP) family of proteins are highly conserved RNA-binding proteins that play a crucial role in the post-transcriptional regulation of gene expression.[1][2] These proteins are characterized by the presence of a tandem CCCH-type zinc finger domain, which enables them to bind to AU-rich elements (AREs) in the 3'-untranslated regions (3'UTRs) of messenger RNAs (mRNAs).[1][2][3] By binding to these AREs, TTP family members target the mRNAs for rapid degradation, thereby controlling the expression of a wide range of proteins involved in cellular processes such as inflammation, immune responses, cell proliferation, and cancer.[1][4][5]
The primary function of the TTP family is to act as a brake on cellular responses by promoting the decay of mRNAs that encode for potent signaling molecules like cytokines, chemokines, and proto-oncogenes.[2][5][6] Dysregulation of TTP family protein function has been implicated in various diseases, including cancer and autoimmune disorders.[1][7]
Core Members of the Mammalian TTP Family
The mammalian TTP family consists of three main members, each with distinct but sometimes overlapping functions.[1][3] A fourth member, ZFP36L3, is found in rodents.[1][2]
| Protein Name | Gene Name | Primary Functions in Cell Signaling |
| Tristetraprolin (TTP) | ZFP36 | A key regulator of inflammation by promoting the degradation of pro-inflammatory cytokine mRNAs, most notably Tumor Necrosis Factor-alpha (TNF-α).[5][6] It acts as a component of a negative feedback loop in inflammatory signaling.[6] |
| ZFP36L1 | ZFP36L1 | Involved in the regulation of cell cycle progression, hematopoiesis, and tumorigenesis. It targets the mRNAs of several cell cycle regulators and transcription factors.[1][4] |
| ZFP36L2 | ZFP36L2 | Plays a role in female fertility, immune cell development, and has been implicated in certain cancers.[1][4][8] |
Mechanism of Action in mRNA Degradation
The central mechanism by which TTP family proteins regulate gene expression is through the recruitment of the cellular mRNA decay machinery to target transcripts. This process can be broken down into several key steps:
-
Recognition and Binding: The tandem zinc finger domain of a TTP family protein recognizes and binds to specific AU-rich element sequences within the 3'UTR of a target mRNA.[3]
-
Deadenylase Complex Recruitment: Upon binding, the TTP protein recruits the CCR4-NOT deadenylase complex.[3][6] This complex is responsible for removing the poly(A) tail from the mRNA.
-
Deadenylation: The removal of the poly(A) tail is a critical step in mRNA decay, as it destabilizes the transcript.
-
Exonucleolytic Decay: Following deadenylation, the mRNA is rapidly degraded by cellular exonucleases from both the 5' and 3' ends.
Role in Key Signaling Pathways
TTP family proteins are integral components of several critical cell signaling pathways, where they often act as negative feedback regulators.
Inflammatory Signaling (TNF-α Regulation)
TTP (ZFP36) is a well-established regulator of TNF-α expression. The p38 MAPK signaling pathway, which is activated by various inflammatory stimuli, leads to the phosphorylation and activation of MAPK-activated protein kinase 2 (MK2). MK2, in turn, phosphorylates TTP, which can influence its activity and localization. TTP then binds to the ARE in the 3'UTR of TNF-α mRNA, leading to its degradation and thus dampening the inflammatory response.
T-Cell Regulation
The ZFP36 family of proteins, including ZFP36, ZFP36L1, and ZFP36L2, collectively regulate T-cell quiescence and activation.[8][9] They control the expression of various cytokines, such as IFN-γ, TNF, and GM-CSF, by promoting the degradation of their respective mRNAs.[8] The coordinated action of these proteins is essential for maintaining immune homeostasis and preventing autoimmunity.[9]
Experimental Protocols for Studying TTP Family Function
A variety of experimental techniques are employed to investigate the function of TTP family proteins.
Luciferase Reporter Assays
These assays are used to determine if a specific mRNA is a target of a TTP family protein.
-
Principle: The 3'UTR of a putative target mRNA containing an ARE is cloned downstream of a luciferase reporter gene. This construct is co-transfected into cells with a vector expressing a TTP family protein. A decrease in luciferase activity in the presence of the TTP protein indicates that it targets the 3'UTR for degradation.
-
Workflow:
-
Clone the 3'UTR of the target gene into a luciferase reporter vector.
-
Co-transfect cells with the reporter construct and a TTP expression vector (or a control vector).
-
Lyse the cells after a defined period and measure luciferase activity.
-
Compare luciferase activity between cells expressing the TTP protein and control cells.
-
RNA Immunoprecipitation (RIP)
RIP is used to confirm the direct binding of a TTP family protein to a target mRNA in vivo.
-
Principle: An antibody specific to the TTP family protein of interest is used to pull down the protein from cell lysates. The RNA molecules that are bound to the immunoprecipitated protein are then isolated and identified, typically by RT-qPCR or RNA sequencing.
-
Workflow:
-
Crosslink protein-RNA complexes in cells.
-
Prepare cell lysate.
-
Immunoprecipitate the TTP protein using a specific antibody.
-
Reverse the crosslinking and isolate the co-precipitated RNA.
-
Identify the RNA by RT-qPCR or RNA-Seq.
-
Gene Knockout/Knockdown Studies
These approaches are used to investigate the physiological function of TTP family proteins.
-
Principle: The gene encoding a TTP family protein is either deleted (knockout) or its expression is reduced (knockdown) in cells or animal models. The resulting phenotype is then analyzed to infer the function of the protein.
-
Methods: CRISPR/Cas9 for gene knockout, and siRNAs or shRNAs for gene knockdown.
Concluding Remarks
The Tristetraprolin family of RNA-binding proteins are critical regulators of cell signaling, primarily by controlling the stability of mRNAs encoding key signaling molecules. Their role in dampening inflammatory responses and maintaining immune homeostasis makes them attractive targets for the development of novel therapeutics for a range of diseases. Further research into the specific targets and regulatory mechanisms of each TTP family member will continue to enhance our understanding of their multifaceted roles in cellular signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Tristetraprolin (TTP): Interactions with mRNA and proteins, and current thoughts on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins [frontiersin.org]
- 7. PTPN22 protein tyrosine phosphatase non-receptor type 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. The ZFP36 family of RNA binding proteins regulates homeostatic and autoreactive T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
TTP22: A Technical Guide to a Selective CK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase CK2, a serine/threonine kinase, is a critical regulator of a vast array of cellular processes, and its aberrant activity is implicated in the pathogenesis of numerous diseases, most notably cancer. This has rendered CK2 a compelling target for therapeutic intervention. TTP22 has emerged as a potent and selective ATP-competitive inhibitor of CK2. This technical guide provides a comprehensive overview of TTP22, including its inhibitory activity, selectivity profile, and the experimental methodologies used for its characterization. Furthermore, this document outlines the key signaling pathways influenced by CK2 and provides detailed experimental workflows and diagrams to facilitate further research and drug development efforts centered on this promising inhibitor.
Introduction to TTP22
TTP22, chemically known as 3-[[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio]propanoic acid, is a small molecule inhibitor of human protein kinase CK2. It belongs to a series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids designed as ATP-competitive inhibitors of CK2. The pioneering work on TTP22 was published by Golub and colleagues in 2011, where they described its synthesis and initial biological evaluation.
Quantitative Data Presentation
The inhibitory activity and selectivity of TTP22 have been characterized through in vitro kinase assays. The key quantitative data are summarized in the tables below for ease of comparison.
Table 1: In Vitro Inhibitory Activity of TTP22 against Protein Kinase CK2
| Parameter | Value |
| IC50 | 100 nM[1][2] |
| Ki | 40 nM[3] |
IC50: The half maximal inhibitory concentration, representing the concentration of TTP22 required to inhibit 50% of CK2 activity in vitro. Ki: The inhibition constant, indicating the binding affinity of TTP22 to CK2.
Table 2: Kinase Selectivity Profile of TTP22
| Kinase | Inhibition at 10 µM TTP22 |
| JNK3 | No significant inhibition[1][2] |
| ROCK1 | No significant inhibition[1][2] |
| MET | No significant inhibition[1][2] |
| Tie2 | No effect[3] |
| ASK1 | No effect[3] |
| FGFR1 | No effect[3] |
This initial screen demonstrates the selectivity of TTP22 for CK2 over a limited panel of other kinases.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for the key experiments cited in the characterization of TTP22.
In Vitro CK2 Kinase Inhibition Assay
This protocol is based on the general methodology for in vitro kinase assays used to determine the IC50 and Ki values of kinase inhibitors.
Objective: To quantify the inhibitory potency of TTP22 against recombinant human CK2.
Materials:
-
Recombinant human protein kinase CK2 (catalytic subunit α)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
TTP22 (dissolved in DMSO)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of TTP22 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a microcentrifuge tube or a 96-well plate, combine the kinase reaction buffer, recombinant CK2 enzyme, and the specific peptide substrate.
-
Add the diluted TTP22 or DMSO (as a vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or [γ-³³P]ATP) to a final concentration at or near the Km for ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control for each TTP22 concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TTP22 concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be determined using the Cheng-Prusoff equation, especially for ATP-competitive inhibitors, by performing the assay at different ATP concentrations.
Kinase Selectivity Assay
This protocol describes a general method for assessing the selectivity of a kinase inhibitor against a panel of other kinases.
Objective: To determine the specificity of TTP22 for CK2 by evaluating its inhibitory activity against a panel of other protein kinases.
Procedure:
-
The kinase inhibition assays for the panel of selected kinases (e.g., JNK3, ROCK1, MET, Tie2, ASK1, FGFR1) are performed using a similar protocol to the in vitro CK2 kinase inhibition assay described above.
-
Each kinase will have its own specific substrate and optimal reaction conditions (e.g., buffer composition, ATP concentration). These conditions should be established and validated prior to the selectivity profiling.
-
TTP22 is tested at a fixed, high concentration (e.g., 10 µM) against each kinase in the panel.[1][2]
-
The percentage of inhibition at this concentration is calculated for each kinase.
-
A highly selective inhibitor will show significant inhibition of the primary target (CK2) and minimal or no inhibition of the other kinases in the panel.
Signaling Pathways and Experimental Workflows
Protein kinase CK2 is a pleiotropic enzyme that phosphorylates a multitude of substrates, thereby influencing numerous signaling pathways critical for cell growth, proliferation, and survival. Inhibition of CK2 by molecules like TTP22 is expected to modulate these pathways.
The CK2 Signaling Nexus
CK2 is constitutively active and plays a key role in several fundamental signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a central node in the PI3K signaling pathway that promotes cell survival and proliferation.
-
NF-κB Signaling: CK2 is known to phosphorylate IκB, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of the pro-inflammatory and pro-survival NF-κB pathway.
-
Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, promoting its stability and nuclear translocation, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.
-
Apoptosis Regulation: CK2 can phosphorylate and inactivate pro-apoptotic proteins such as caspases and Bad, thereby promoting cell survival.
The following diagram illustrates the central role of CK2 in these key signaling cascades.
References
- 1. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of the TTP22 Compound
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of TTP22, a potent and selective inhibitor of Casein Kinase 2 (CK2). The document details the compound's mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to TTP22 and its Target: Casein Kinase 2
TTP22, chemically identified as 3-[[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio]propanoic acid, is a small molecule inhibitor of Casein Kinase 2 (CK2).[1][2][3] CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that is constitutively active in cells. It plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and survival.[4] Dysregulation of CK2 activity has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. TTP22 belongs to the thieno[2,3-d]pyrimidine class of compounds, which has been a focus of medicinal chemistry efforts to develop novel kinase inhibitors.[5][6][7][8]
Quantitative Data Summary
The inhibitory activity and selectivity of TTP22 against its primary target, CK2, have been quantitatively characterized. The key data points are summarized in the table below for easy comparison.
| Parameter | Value | Target Kinase | Notes | Reference |
| IC50 | 100 nM (0.1 µM) | Casein Kinase 2 (CK2) | Half-maximal inhibitory concentration. | [2][3] |
| Ki | 40 nM | Casein Kinase 2 (CK2) | Dissociation constant, indicating high affinity. | [2][3] |
| Selectivity | No inhibitory effect at 10 µM | JNK3, ROCK1, MET | Demonstrates selectivity for CK2 over other tested kinases. | [3] |
| Molecular Weight | 330.42 g/mol | - | - | [1] |
| Chemical Formula | C₁₆H₁₄N₂O₂S₂ | - | - | [1] |
Discovery and Synthesis of TTP22
The discovery of TTP22 was part of a broader effort to identify and optimize thieno[2,3-d]pyrimidine-based inhibitors of CK2. The general workflow for the discovery of such kinase inhibitors often involves computational modeling, chemical synthesis, and biological evaluation.
General Experimental Workflow
The discovery and development of kinase inhibitors like TTP22 typically follow a structured workflow. This process begins with target identification and validation, followed by lead discovery through methods such as high-throughput screening or computational modeling. Promising hits are then chemically synthesized and optimized to improve potency, selectivity, and pharmacokinetic properties. Finally, the optimized leads undergo preclinical and clinical development.
General workflow for kinase inhibitor discovery and development.
Synthesis Protocol for Thieno[2,3-d]pyrimidine Derivatives
While the exact, step-by-step synthesis of TTP22 is detailed in specialized literature, a general and representative synthetic route for this class of compounds is provided below. This typically involves the construction of the core thieno[2,3-d]pyrimidine scaffold followed by functionalization.[9][10][11][12]
Step 1: Synthesis of the Thiophene Ring The synthesis often starts with a Gewald reaction to form a 2-aminothiophene-3-carbonitrile derivative from a ketone or aldehyde, elemental sulfur, and a compound with an active methylene group (e.g., malononitrile).
Step 2: Formation of the Pyrimidine Ring The 2-aminothiophene derivative is then cyclized to form the thieno[2,3-d]pyrimidin-4-one. This can be achieved by reacting with formamide or other reagents.
Step 3: Chlorination The hydroxyl group at the 4-position of the pyrimidine ring is typically converted to a chlorine atom using a chlorinating agent like phosphoryl chloride (POCl₃). This creates a reactive intermediate for subsequent nucleophilic substitution.[9]
Step 4: Nucleophilic Substitution The 4-chloro-thieno[2,3-d]pyrimidine is then reacted with a nucleophile to introduce the desired side chain. In the case of TTP22, this would involve a reaction with 3-mercaptopropanoic acid.
Mechanism of Action and Signaling Pathways
TTP22 functions as an ATP-competitive inhibitor of CK2.[3] This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of CK2 substrates. By inhibiting CK2, TTP22 can modulate several downstream signaling pathways that are crucial for cell survival and proliferation.
Key CK2-Mediated Signaling Pathways
CK2 is known to be involved in several pro-survival and proliferative signaling cascades, including the PI3K/Akt/mTOR and NF-κB pathways. The following diagram illustrates the central role of CK2 in these pathways and how its inhibition by TTP22 can lead to anti-proliferative effects.
Simplified diagram of CK2's role in the PI3K/Akt/mTOR and NF-κB signaling pathways.
Experimental Protocols
This section provides representative protocols for key experiments used in the characterization of CK2 inhibitors like TTP22.
In Vitro CK2 Kinase Assay
This protocol is a general method to determine the in vitro inhibitory activity of a compound against CK2. Specific conditions may vary based on the available laboratory equipment and reagents.
Objective: To measure the IC₅₀ value of TTP22 for CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
TTP22 stock solution in DMSO
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure (using ADP-Glo™ Assay as an example):
-
Prepare a serial dilution of TTP22 in kinase assay buffer. Also, prepare a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
In a 96-well plate, add the CK2 enzyme, the peptide substrate, and the different concentrations of TTP22 or control solutions.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light generated is proportional to the ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each TTP22 concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the TTP22 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
TTP22 is a well-characterized, potent, and selective inhibitor of Casein Kinase 2. Its thieno[2,3-d]pyrimidine scaffold represents a valuable pharmacophore in the development of kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on CK2-targeted therapies. Further investigation into the in vivo efficacy and safety profile of TTP22 and its analogs is a logical next step in the drug development pipeline.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. TTP 22 | Casein Kinase 2 | Tocris Bioscience [tocris.com]
- 4. The catalytic subunit of Plasmodium falciparum casein kinase 2 is essential for gametocytogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TTP22 in the Inhibition of Casein Kinase 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms and experimental validation of TTP22 as a potent and selective inhibitor of Casein Kinase 2 (CK2). The following sections detail the quantitative inhibitory data, the precise molecular interactions governing its function, and the experimental protocols for its characterization.
Quantitative Analysis of TTP22 Inhibition of Casein Kinase 2
TTP22, a thieno[2,3-d]pyrimidine derivative, has been identified as a high-affinity inhibitor of the serine/threonine protein kinase CK2.[1] Quantitative biochemical assays have established its potency and selectivity.
| Parameter | Value | Description |
| IC50 | 100 nM | The half-maximal inhibitory concentration, representing the concentration of TTP22 required to inhibit 50% of CK2 activity in vitro.[2][3] |
| Ki | 40 nM | The inhibition constant, indicating the binding affinity of TTP22 to the active site of CK2. |
| Selectivity | >100-fold | TTP22 demonstrates high selectivity for CK2, with no significant inhibitory effects observed against other kinases such as JNK3, ROCK1, and MET at concentrations up to 10 μM.[2][3] |
Table 1: Quantitative Inhibitory Data for TTP22 against Casein Kinase 2
Mechanism of TTP22 Inhibition
The inhibitory action of TTP22 on CK2 is achieved through its direct interaction with the ATP-binding pocket of the kinase's catalytic subunit, CK2α. This binding event physically blocks the entry of ATP, the phosphate donor, thereby preventing the phosphorylation of CK2 substrates.
Structural studies, combining in-silico modeling with X-ray crystallography, have elucidated the key molecular interactions between TTP22 and the active site of CK2α. These interactions are critical for the high affinity and specificity of the inhibitor.
Signaling Pathways Modulated by TTP22-mediated CK2 Inhibition
Casein Kinase 2 is a pleiotropic kinase involved in a multitude of cellular signaling pathways that regulate cell growth, proliferation, and survival.[4] By inhibiting CK2, TTP22 can effectively modulate these critical pathways, making it a valuable tool for research and a potential therapeutic agent.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. CK2 is known to directly phosphorylate and activate Akt, a key component of this pathway. Inhibition of CK2 by TTP22 is predicted to attenuate the activation of Akt, leading to downstream effects such as decreased cell proliferation and induction of apoptosis.[5][6]
The NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. CK2 can promote NF-κB activation by phosphorylating its inhibitor, IκBα, targeting it for degradation. By inhibiting CK2, TTP22 can prevent IκBα phosphorylation, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival and pro-inflammatory functions.[7][8]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of TTP22 as a CK2 inhibitor.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a radiometric assay to determine the IC50 value of TTP22 for CK2.
Materials:
-
Recombinant human Casein Kinase 2 (CK2α and CK2β subunits)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µM ATP)
-
TTP22 stock solution (in DMSO)
-
Phosphocellulose paper
-
Phosphoric acid wash solution (e.g., 75 mM)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of TTP22 in kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CK2 enzyme, and the specific peptide substrate.
-
Add the various concentrations of TTP22 or DMSO (vehicle control) to the reaction tubes.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the phosphoric acid solution to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each TTP22 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the TTP22 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (TTP22) to a protein (CK2), allowing for the determination of the dissociation constant (Kd), which is related to the inhibition constant (Ki).
Materials:
-
Purified recombinant human CK2α
-
TTP22 solution
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Prepare a solution of CK2α in the ITC buffer and load it into the sample cell of the calorimeter.
-
Prepare a solution of TTP22 in the same ITC buffer at a concentration 10-20 times that of the protein and load it into the injection syringe.
-
Set the experimental parameters on the ITC instrument, including the temperature, stirring speed, and injection volume.
-
Perform a series of injections of the TTP22 solution into the CK2α solution.
-
Record the heat changes associated with each injection.
-
Integrate the heat data to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).
X-ray Crystallography for Structural Analysis
This protocol describes the general workflow for determining the co-crystal structure of CK2α in complex with TTP22.
Materials:
-
Highly purified recombinant human CK2α
-
TTP22
-
Crystallization screening kits
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is often preferred)
Procedure:
-
Co-crystallization: Mix the purified CK2α protein with a molar excess of TTP22.
-
Crystallization Screening: Set up crystallization trials using various precipitant solutions and conditions (e.g., vapor diffusion in sitting or hanging drops).
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known CK2α structure as a search model. Refine the model against the experimental data, including the modeling of the bound TTP22 inhibitor.
-
Structural Analysis: Analyze the final refined structure to identify the key molecular interactions between TTP22 and the CK2α active site.
Conclusion
TTP22 is a potent and selective inhibitor of Casein Kinase 2 that functions by competing with ATP for binding to the enzyme's active site. Its ability to modulate critical cellular signaling pathways, such as the PI3K/Akt and NF-κB pathways, underscores its potential as a valuable research tool and a promising candidate for therapeutic development. The experimental protocols detailed in this guide provide a comprehensive framework for the characterization and validation of TTP22 and other novel CK2 inhibitors.
References
- 1. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. SM22α suppresses cytokine-induced inflammation and the transcription of NF-κB inducing kinase (Nik) by modulating SRF transcriptional activity in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
TTP22 (Azeliragon) for Basic Research in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTP22, also known as Azeliragon, is a small molecule inhibitor of the Receptor for Advanced Glycation End Products (RAGE). Initially investigated for Alzheimer's disease, its role in oncology is a burgeoning field of research. This technical guide provides an in-depth overview of TTP22's core mechanism, preclinical data, and detailed experimental protocols relevant to its investigation in cancer biology. RAGE, a multiligand receptor of the immunoglobulin superfamily, is implicated in various pathological processes, including inflammation, diabetic complications, and cancer progression.[1][2] Its activation by ligands such as advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1) triggers a cascade of downstream signaling events that contribute to tumor growth, metastasis, and therapy resistance.
Mechanism of Action
TTP22 exerts its anti-cancer effects by binding to the V-domain of RAGE, thereby blocking the interaction with its ligands. This inhibition disrupts the downstream signaling pathways crucial for tumor progression. The primary signaling axis affected by TTP22 is the RAGE-mediated activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[1][2] Preclinical studies have also demonstrated that TTP22 can modulate the tumor microenvironment, suppress metastasis, and enhance the efficacy of conventional cancer therapies.[1][3]
Signaling Pathways
The binding of ligands to RAGE initiates a complex network of intracellular signaling. TTP22, by inhibiting this initial step, prevents the activation of several key oncogenic pathways.
RAGE Signaling Pathway
Caption: TTP22 inhibits the binding of ligands to RAGE, preventing downstream signaling.
Downstream Effector Pathways
Inhibition of RAGE by TTP22 has been shown to impact several critical downstream signaling molecules that drive cancer progression.
Caption: TTP22 blocks RAGE-mediated activation of key oncogenic pathways.
Preclinical Data
Triple-Negative Breast Cancer (TNBC)
In preclinical models of TNBC, TTP22 (Azeliragon) has demonstrated a significant ability to suppress metastasis.
| Parameter | Vehicle Control | TTP22 (Azeliragon) | p-value | Reference |
| Spontaneous Lung Metastases (Normalized Photon Flux) | 1.0 | ~0.4 | <0.01 | [1] |
| Experimental Lung Metastases (Normalized Photon Flux) | 1.0 | ~0.2 | <0.001 | [1] |
Pancreatic Cancer
Studies in pancreatic cancer models have shown that TTP22 can inhibit tumor growth and enhance the efficacy of radiation therapy.
| Treatment Group | Mean Tumor Volume (mm³) | Standard Deviation | p-value vs. Control | Reference |
| Control | ~1200 | - | - | [3] |
| TTP22 (Azeliragon) | ~800 | - | <0.05 | [3] |
| Radiation Therapy (RT) | ~600 | - | <0.01 | [3] |
| TTP22 + RT | ~300 | - | <0.001 | [3] |
Experimental Protocols
Experimental Workflow: In Vitro Assays
Caption: A typical workflow for in vitro evaluation of TTP22 in cancer cell lines.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for TNBC, Panc-1 for pancreatic cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of TTP22 (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Wound Healing)
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS and replace the medium with a fresh medium containing TTP22 or vehicle control.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the wound area at each time point and calculate the percentage of wound closure.
Cell Invasion Assay (Matrigel Transwell)
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium containing TTP22 or vehicle control.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of stained cells under a microscope.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RAGE, phospho-NF-κB, total NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
TTP22 (Azeliragon) presents a promising therapeutic strategy for various cancers by targeting the RAGE signaling pathway. The preclinical data in triple-negative breast cancer and pancreatic cancer highlight its potential to inhibit tumor progression and metastasis. The provided experimental protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of TTP22 in diverse oncological contexts. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from this targeted therapy.
References
TTP22: A Technical Guide to its Effects on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of TTP22, a high-affinity and selective inhibitor of casein kinase 2 (CK2), on critical cellular pathways. As a pivotal regulator of numerous cellular processes, CK2 has emerged as a significant target in drug discovery, particularly in oncology. This document provides a comprehensive overview of the known impacts of TTP22 on cell cycle progression, apoptosis, and key signaling cascades, supported by quantitative data and detailed experimental protocols.
Introduction to TTP22 and Casein Kinase 2 (CK2)
TTP22 is a potent and selective, ATP-competitive inhibitor of casein kinase 2 (CK2). CK2 is a highly conserved serine/threonine kinase that is constitutively active and ubiquitously expressed in eukaryotic cells. It plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of CK2 activity has been frequently implicated in various diseases, most notably cancer, where it contributes to tumor progression and resistance to therapy. By targeting CK2, TTP22 offers a valuable tool for investigating the physiological and pathological roles of this kinase and presents a potential therapeutic agent.
Effects of TTP22 on Cellular Proliferation and Viability
Inhibition of CK2 by TTP22 is expected to have a significant impact on the proliferative capacity of cancer cells. While specific quantitative data for TTP22 across a wide range of cell lines is not extensively published in publicly available literature, the known functions of CK2 allow for a strong inferential understanding of its effects.
Table 1: Anticipated Effects of TTP22 on Cancer Cell Proliferation
| Parameter | Cell Line(s) | Expected Effect of TTP22 | Reference Method |
| IC50 | Various Cancer Cell Lines | Dose-dependent reduction in cell viability | MTT/XTT Assay |
| Colony Formation | Adherent Cancer Cells | Inhibition of colony forming ability | Clonogenic Assay |
| Cell Count | Various Cancer Cell Lines | Decrease in cell number over time | Hemocytometer/Automated Cell Counter |
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of TTP22 on a given cancer cell line.
Materials:
-
Cancer cell line of interest
-
TTP22 (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of TTP22 in complete culture medium.
-
Remove the overnight medium from the cells and replace it with medium containing various concentrations of TTP22. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
TTP22-Induced Apoptosis
The inhibition of the pro-survival functions of CK2 by TTP22 is anticipated to lead to the induction of apoptosis in cancer cells.
Table 2: Expected Quantitative Effects of TTP22 on Apoptosis
| Parameter | Cell Line(s) | Expected Effect of TTP22 | Reference Method |
| Apoptotic Cell Population | Various Cancer Cell Lines | Increase in Annexin V-positive cells | Annexin V/PI Flow Cytometry |
| Caspase-3/7 Activity | Various Cancer Cell Lines | Increased enzymatic activity | Caspase-Glo 3/7 Assay |
| PARP Cleavage | Various Cancer Cell Lines | Increased levels of cleaved PARP | Western Blot |
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with TTP22.
Materials:
-
Cancer cell line of interest
-
TTP22
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with TTP22 at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Impact of TTP22 on Cell Cycle Progression
CK2 is known to phosphorylate key regulators of the cell cycle. Therefore, inhibition by TTP22 is expected to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.
Table 3: Predicted Effects of TTP22 on Cell Cycle Distribution
| Parameter | Cell Line(s) | Expected Effect of TTP22 | Reference Method |
| Cell Cycle Phase Distribution | Various Cancer Cell Lines | Arrest in G1 or G2/M phase | Propidium Iodide Staining and Flow Cytometry |
| Cyclin/CDK Expression | Various Cancer Cell Lines | Altered expression of key cell cycle regulators | Western Blot |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of TTP22 on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
TTP22
-
70% Ethanol (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with TTP22 for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Modulation of Key Signaling Pathways by TTP22
CK2 is a critical node in several signaling pathways that are fundamental for cancer cell survival and proliferation. TTP22, by inhibiting CK2, is expected to modulate these pathways.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. CK2 can directly phosphorylate and activate Akt, as well as other components of this pathway.
Figure 1: TTP22 inhibits the CK2-mediated activation of the PI3K/Akt pathway.
The NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. CK2 is known to phosphorylate IκBα, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of NF-κB.
Figure 2: TTP22 blocks the CK2-dependent activation of the NF-κB pathway.
Experimental Protocol: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of TTP22 on the phosphorylation status of key proteins in the PI3K/Akt and NF-κB pathways.
Materials:
-
Cancer cell line of interest
-
TTP22
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-IκBα, anti-total-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
SDS-PAGE equipment and reagents
-
PVDF membrane
Procedure:
-
Treat cells with TTP22 for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Summary and Future Directions
TTP22 is a valuable chemical probe for elucidating the multifaceted roles of CK2 in cellular function and disease. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the specific effects of TTP22 in their model systems. Further research is warranted to establish a comprehensive profile of TTP22's activity across a broad panel of cancer cell lines and to explore its therapeutic potential in preclinical models. The generation of more extensive quantitative datasets will be crucial for advancing our understanding of TTP22's mechanism of action and for guiding its potential clinical development.
Methodological & Application
Application Notes and Protocols for the Use of TTP22 in a Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTP22 is a potent and selective inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in a multitude of cellular processes including cell growth, proliferation, and apoptosis.[1] As an ATP-competitive inhibitor, TTP22 serves as a valuable tool for studying the physiological and pathological roles of CK2.[2] These application notes provide detailed protocols for utilizing TTP22 in in vitro kinase assays to determine its inhibitory activity and characterize its mechanism of action.
Mechanism of Action of TTP22
TTP22 exerts its inhibitory effect by competing with ATP for binding to the active site of the CK2 catalytic subunit. This mode of action makes the apparent potency of TTP22, often expressed as the half-maximal inhibitory concentration (IC50), dependent on the concentration of ATP in the assay. The relationship between IC50, the inhibitor's dissociation constant (Ki), and the ATP concentration can be described by the Cheng-Prusoff equation:
IC50 = Ki * (1 + [ATP] / Km)
Where:
-
Ki is the dissociation constant of the inhibitor.
-
[ATP] is the concentration of ATP in the assay.
-
Km is the Michaelis-Menten constant of the enzyme for ATP.
Understanding this relationship is crucial for designing and interpreting kinase inhibition assays.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of TTP22 against Casein Kinase 2.
| Parameter | Value | Kinase | Assay Conditions |
| IC50 | 100 nM | CK2 | Not specified |
| Ki | 40 nM | CK2 | Not specified |
Note: The IC50 value is dependent on the ATP concentration used in the assay. For ATP-competitive inhibitors, a higher ATP concentration will result in a higher apparent IC50 value.
Signaling Pathway
The following diagram illustrates the central role of Casein Kinase 2 (CK2) in several key signaling pathways that are implicated in cell survival and proliferation. TTP22, by inhibiting CK2, can modulate the activity of these pathways.
Caption: CK2 signaling pathways and the inhibitory action of TTP22.
Experimental Protocols
Two common methods for performing an in vitro kinase assay to evaluate TTP22 are a radiometric assay and a non-radiometric (e.g., luminescence-based) assay.
Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay
This protocol is a robust and sensitive method for measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific peptide substrate.
Materials:
-
Recombinant human Casein Kinase 2 (CK2)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
TTP22
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare TTP22 dilutions: Prepare a serial dilution of TTP22 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare kinase reaction mix: Prepare a master mix containing the kinase reaction buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Set up the reaction: In a microcentrifuge tube or 96-well plate, add the following in order:
-
Kinase reaction mix
-
TTP22 dilution or DMSO (for control)
-
ATP solution containing a known concentration of unlabeled ATP and a tracer amount of [γ-³²P]ATP. The final ATP concentration should be at or near the Km for CK2 if determining Ki.
-
-
Initiate the reaction: Start the kinase reaction by adding the ATP solution.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by adding cold 10% TCA.
-
Filter and wash: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the dried filter papers into scintillation vials with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of kinase inhibition for each TTP22 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the TTP22 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Non-Radiometric Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human Casein Kinase 2 (CK2)
-
CK2-specific peptide substrate
-
TTP22
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase reaction buffer
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare TTP22 dilutions: Prepare a serial dilution of TTP22 in DMSO.
-
Set up the kinase reaction: In a white, opaque plate, add the following:
-
Kinase reaction buffer
-
Recombinant CK2 enzyme
-
Peptide substrate
-
TTP22 dilution or DMSO
-
-
Initiate the reaction: Start the reaction by adding the ATP solution.
-
Incubate: Incubate the plate at the desired temperature for a set time, following the manufacturer's recommendations.
-
Stop the reaction and detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP and generate light: Add the Kinase Detection Reagent to convert the produced ADP back to ATP and generate a luminescent signal.
-
Measure luminescence: Read the luminescence on a plate-reading luminometer.
-
Data analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of inhibition as described in the radiometric assay protocol to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the IC50 of TTP22 in a kinase assay.
Caption: General workflow for an in vitro kinase inhibition assay.
References
TTP22: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of TTP22 for in vitro studies. TTP22 is a potent and selective, ATP-competitive inhibitor of casein kinase 2 (CK2), a crucial enzyme implicated in various cellular processes, including cell proliferation, survival, and differentiation. Dysregulation of CK2 activity has been linked to numerous diseases, most notably cancer, making it a significant target for therapeutic development.
Physicochemical Properties and Solubility
TTP22 is a small molecule with the chemical name 3-[[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio]propanoic acid.[1][2] Its molecular weight is 330.42 g/mol .[1][2][3][4] For effective use in in vitro studies, understanding its solubility is critical. TTP22 is generally insoluble in water but exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Table 1: Solubility of TTP22
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ≥ 51 mg/mL[4] | ≥ 154.35 mM[4] | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[4] Saturation may be higher.[4] |
| DMSO | 33.04 mg/mL | 100 mM | |
| Ethanol | 6.61 mg/mL | 20 mM | Gentle warming and sonication may be required for complete dissolution.[5] |
| Ethanol | Soluble[3] | - | Concentration not specified. |
Mechanism of Action
TTP22 functions as a high-affinity, ATP-competitive inhibitor of casein kinase 2 (CK2).[3][5][6] It binds to the ATP-binding site of the CK2 enzyme, preventing the phosphorylation of its downstream substrates. This inhibitory activity is potent and selective, with a reported IC50 of 0.1 µM and a Ki of 40 nM.[1][4][6] Notably, TTP22 shows high selectivity for CK2, with no significant inhibitory effects on other kinases such as Jnk3, Rock1, Tie2, Ask1, Met, and FGFR1 at concentrations up to 10 µM.[4]
Experimental Protocols
Protocol 1: Preparation of TTP22 Stock Solutions
This protocol describes the preparation of concentrated stock solutions of TTP22 for use in various in vitro assays.
Materials:
-
TTP22 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-warm TTP22: Allow the vial of TTP22 powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate Required Volume: Based on the desired stock concentration and the mass of TTP22, calculate the volume of DMSO needed. For example, to prepare a 10 mM stock solution from 1 mg of TTP22 (MW: 330.42), the required volume of DMSO would be: (1 mg / 330.42 g/mol ) / (10 mmol/L) = 0.0003026 L = 302.6 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the TTP22 powder.
-
Vortexing and Sonication: Vortex the solution thoroughly to facilitate dissolution. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.[1][3][4] Stock solutions in DMSO are stable for up to 1 year at -20°C and 2 years at -80°C.[4]
Protocol 2: In Vitro Kinase Assay for CK2 Inhibition
This protocol provides a general framework for assessing the inhibitory activity of TTP22 on CK2 using a luminescence-based kinase assay.
Materials:
-
Recombinant human CK2 enzyme
-
CK2 substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
TTP22 stock solution (prepared as in Protocol 1)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare TTP22 Dilutions: Serially dilute the TTP22 stock solution in the kinase assay buffer to achieve a range of desired concentrations for testing.
-
Set up Kinase Reaction: In each well of the assay plate, add the following components in this order:
-
Kinase assay buffer
-
TTP22 dilution (or vehicle control, e.g., DMSO)
-
CK2 enzyme
-
CK2 substrate
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the CK2 enzyme (typically 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
Terminate Reaction and Detect Signal: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by following the instructions of the luminescent kinase assay kit. This typically involves adding a reagent to terminate the kinase reaction and deplete unused ATP, followed by the addition of a detection reagent to measure the amount of ADP produced.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the log of the TTP22 concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for TTP22 Stock Solution and In Vitro Assay Preparation.
Caption: Mechanism of TTP22 Inhibition on the CK2 Signaling Pathway.
References
Application Notes and Protocols for Studying Viral Replication Cycles Using DTriP-22
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DTriP-22, a potent non-nucleoside inhibitor, for studying the replication cycles of enteroviruses, particularly Enterovirus 71 (EV71). Detailed protocols for key virological assays are provided to facilitate research and antiviral drug development.
Introduction
DTriP-22 (4{4-[(2-bromo-phenyl)-(3-methyl-thiophen-2-yl)-methyl]-piperazin-1-yl}-1-pheny-1H-pyrazolo[3,4-d]pyrimidine) is a novel and potent inhibitor of EV71, a significant pathogen causing hand, foot, and mouth disease and severe neurological complications in young children.[1] DTriP-22 exhibits a broad spectrum of antiviral activity against other picornaviruses as well.[1] Its mechanism of action involves the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle.[1] Specifically, DTriP-22 targets the poly(U) elongation activity of the EV71 3D polymerase.[1] The molecular target has been identified through the analysis of DTriP-22-resistant viruses, which harbor a substitution of lysine for Arg163 in the 3D polymerase, rendering the virus drug-resistant.[1] This compound effectively suppresses the accumulation of both positive- and negative-stranded viral RNA during infection.[1]
Quantitative Data Summary
The antiviral activity of DTriP-22 against various enteroviruses has been quantified using cytopathic effect (CPE) inhibition assays and plaque reduction assays. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity of DTriP-22 against various Enterovirus 71 (EV71) Genotypes
| Virus Genotype | EC50 (µM) |
| EV71 Genotype A (BrCr) | 0.13 |
| EV71 Genotype B (TW/1743/98) | 0.44 |
| EV71 Genotype C (Tainan/4643/98) | 0.25 |
EC50 (50% effective concentration) is the concentration of DTriP-22 that inhibits the viral cytopathic effect by 50%. Data from neutralization tests.[2]
Table 2: Broad-Spectrum Antiviral Activity of DTriP-22 against other Picornaviruses
| Virus | EC50 (µM) |
| Coxsackievirus A16 | 0.07 |
| Coxsackievirus B3 | 1.22 |
| Echovirus 9 | 0.55 |
EC50 values were determined by neutralization tests.[2]
Table 3: Inhibition of EV71 Yield by DTriP-22 at Different Multiplicities of Infection (MOI)
| MOI (PFU/cell) | DTriP-22 Concentration (µM) | Viral Yield Reduction (%) | EC50 (µM) |
| 0.001 | 0.1 | 95 | 0.023 |
| 1 | - | - | 0.16 |
Viral yield was determined by plaque assay in RD cells at 16 hours post-infection.[2]
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of an antiviral compound that is required to inhibit virus-induced cell death.
Materials:
-
Human Rhabdomyosarcoma (RD) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
DMEM supplemented with 2% FBS (Maintenance Medium)
-
Enterovirus 71 (EV71) stock
-
DTriP-22
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Seed RD cells into 96-well plates at a density of 2.4 x 10^4 cells per well in 100 µL of Growth Medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.
-
Prepare serial dilutions of DTriP-22 in Maintenance Medium.
-
Remove the Growth Medium from the cell culture plates and add 100 µL of the DTriP-22 dilutions to the appropriate wells. Include a "cell control" (no virus, no compound) and a "virus control" (virus, no compound).
-
Immediately add 100 µL of EV71 diluted in Maintenance Medium to achieve a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until the virus control wells show approximately 90-100% CPE.
-
Observe the cells daily for CPE using an inverted microscope.
-
To quantify cell viability, discard the medium and gently wash the cells with PBS.
-
Add 100 µL of Crystal Violet staining solution to each well and incubate for 15-20 minutes at room temperature.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 100% methanol to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of CPE inhibition for each concentration of DTriP-22 relative to the virus and cell controls. The EC50 value can be determined using regression analysis.
Plaque Reduction Assay
This assay quantifies the effect of an antiviral compound on the production of infectious virus particles.
Materials:
-
RD cells
-
Growth Medium and Maintenance Medium
-
EV71 stock
-
DTriP-22
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., DMEM with 2% FBS and 1% low-melting-point agarose or methylcellulose)
-
Crystal Violet staining solution
-
PBS
Protocol:
-
Seed RD cells into 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of EV71 in Maintenance Medium.
-
Remove the Growth Medium and infect the cell monolayers with 200 µL of the virus dilutions for 1 hour at 37°C to allow for virus adsorption.
-
During the adsorption period, prepare the overlay medium containing various concentrations of DTriP-22.
-
After adsorption, remove the virus inoculum and gently wash the cells twice with PBS.
-
Add 2 mL of the overlay medium containing the desired concentration of DTriP-22 to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells by adding 1 mL of 10% formaldehyde and incubate for at least 30 minutes.
-
Carefully remove the overlay and the fixative solution.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of DTriP-22 compared to the virus control.
In Vitro RNA-dependent RNA Polymerase (RdRp) Assay
This assay directly measures the inhibitory effect of DTriP-22 on the enzymatic activity of the viral RdRp.
Materials:
-
Purified recombinant EV71 3D polymerase
-
Poly(A) template
-
Oligo(dT) primer
-
[α-³²P]UTP or other labeled UTP
-
Unlabeled UTP, ATP, CTP, GTP
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
DTriP-22
-
TCA (trichloroacetic acid) solution
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, poly(A) template, oligo(dT) primer, and unlabeled nucleotides.
-
Add the desired concentration of DTriP-22 or a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the purified EV71 3D polymerase.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding ice-cold TCA solution.
-
Precipitate the radiolabeled RNA product on ice for 30 minutes.
-
Collect the precipitate by filtering the reaction mixture through a glass fiber filter.
-
Wash the filter several times with cold TCA solution and then with ethanol.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
Determine the percentage of inhibition of polymerase activity for each DTriP-22 concentration.
Visualizations
Mechanism of DTriP-22 Action
References
In Vivo Applications of the CK2 Inhibitor TTP22: Application Notes and Protocols
Note to the Reader: As of the current date, publicly available scientific literature does not contain in vivo studies for the specific CK2 inhibitor TTP22. The information provided herein is based on the available in vitro data for TTP22 and established in vivo methodologies for other well-characterized CK2 inhibitors, such as silmitasertib (CX-4945), to serve as a guide for potential future research.
Introduction to TTP22
TTP22 is a potent and selective inhibitor of protein kinase CK2 (formerly casein kinase 2). CK2 is a ubiquitously expressed serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1] Upregulation of CK2 activity is implicated in numerous human diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1]
TTP22 exhibits high affinity for CK2 in a competitive manner with ATP.[2] Its selectivity and potency make it a valuable tool for studying the physiological and pathological roles of CK2.
Quantitative Data (In Vitro)
While in vivo data for TTP22 is not available, its in vitro inhibitory activity has been characterized. This data is essential for designing potential in vivo experiments.
| Parameter | Value | Description | Reference |
| IC50 | 100 nM | The half maximal inhibitory concentration, indicating the concentration of TTP22 required to inhibit 50% of CK2 activity in vitro. | [3][4][5] |
| Ki | 40 nM | The inhibition constant, representing the binding affinity of TTP22 to CK2. | [2][4] |
| Selectivity | No inhibitory effect at 10 µM | TTP22 shows high selectivity for CK2 over other kinases such as JNK3, ROCK1, and MET at a concentration of 10 µM. | [3][5] |
Potential In Vivo Applications and Signaling Pathways
Based on the known functions of CK2, TTP22 has potential therapeutic applications in oncology and inflammatory diseases. CK2 is a key regulator of multiple signaling pathways that are often dysregulated in cancer.
Key Signaling Pathways Involving CK2
The following diagram illustrates the central role of CK2 in prominent oncogenic signaling pathways. Inhibition of CK2 by TTP22 would be expected to modulate these pathways.
Caption: TTP22 inhibits CK2, which in turn can modulate key signaling pathways involved in cell proliferation and survival.
Protocols for In Vivo Evaluation of a CK2 Inhibitor
The following protocols are generalized from in vivo studies of other CK2 inhibitors and can be adapted for the evaluation of TTP22.
Animal Model Selection
The choice of animal model is critical and depends on the research question. For oncology studies, xenograft models are commonly used.
-
Human Tumor Xenograft Model:
-
Select an appropriate cancer cell line with known CK2 expression or dependency.
-
Culture the cells under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Formulation and Administration of TTP22
The formulation of TTP22 for in vivo use will depend on its physicochemical properties.
-
Example Formulation (based on other small molecule inhibitors):
-
Dissolve TTP22 in a vehicle such as a mixture of DMSO, PEG300, and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
The route of administration could be oral (gavage) or intraperitoneal injection. The choice will depend on the pharmacokinetic properties of the compound.
-
The dosing schedule (e.g., once or twice daily) and concentration should be determined through preliminary dose-range finding and pharmacokinetic studies.
-
Experimental Workflow for an Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study of a kinase inhibitor.
Caption: A generalized experimental workflow for evaluating the in vivo efficacy of TTP22 in a tumor xenograft model.
Assessment of Efficacy and Toxicity
-
Tumor Growth Inhibition:
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, calculate the percentage of tumor growth inhibition (%TGI).
-
-
Toxicity Monitoring:
-
Monitor animal body weight regularly as an indicator of general health.
-
Observe animals for any signs of distress or adverse effects.
-
At the study endpoint, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform histological examination of major organs (e.g., liver, kidney, spleen) to assess for any treatment-related toxicity.
-
Pharmacodynamic and Pharmacokinetic Analyses
-
Pharmacodynamic (PD) Analysis:
-
To confirm that TTP22 is hitting its target in vivo, collect tumor samples at various time points after treatment.
-
Perform Western blot analysis on tumor lysates to assess the phosphorylation status of known CK2 substrates (e.g., Akt at Ser129). A reduction in phosphorylation would indicate target engagement.
-
-
Pharmacokinetic (PK) Analysis:
-
Administer a single dose of TTP22 to a cohort of animals.
-
Collect blood samples at multiple time points post-dosing.
-
Analyze plasma concentrations of TTP22 using a validated analytical method (e.g., LC-MS/MS).
-
Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Conclusion
While in vivo data for TTP22 is not yet available, its potent and selective in vitro profile suggests it could be a valuable tool for cancer research and potentially other diseases where CK2 is implicated. The protocols and workflows outlined above provide a general framework for the preclinical in vivo evaluation of TTP22. Future studies are warranted to establish the in vivo efficacy, safety, and pharmacokinetic profile of this promising CK2 inhibitor.
References
Application Notes and Protocols for TTP22 Administration and Dosage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTP22 is a high-affinity, ATP-competitive inhibitor of casein kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes, including cell growth, proliferation, and survival.[1][2] Dysregulation of CK2 activity is associated with numerous diseases, including cancer, making it an attractive target for therapeutic intervention.[3] These application notes provide a comprehensive overview of the available preclinical data on the administration of CK2 inhibitors in mouse models and offer generalized protocols that can be adapted for the in vivo study of TTP22. Due to the limited availability of specific administration and dosage data for TTP22 in mice, this document leverages information from studies on other well-characterized CK2 inhibitors and compounds with a similar thieno[2,3-d]pyrimidine scaffold.
Data Presentation: Administration of CK2 Inhibitors in Mice
The following table summarizes quantitative data from preclinical studies of various CK2 inhibitors in mice. This information can serve as a valuable reference for designing initial in vivo experiments with TTP22.
| Compound | Mouse Model | Route of Administration | Dosage | Treatment Schedule | Key Findings |
| CX-4945 | PC3 prostate cancer xenograft | Oral | Dose-dependent | Not specified | Exhibited antitumor activity and was well-tolerated.[1] |
| BMS-595 | Lewis lung carcinoma (LLC) tumor-bearing mice | Intraperitoneal (i.p.) | Not specified | 2 weeks | Caused a substantial decrease in PMN-MDSC and macrophage differentiation.[2] |
| TBB | WiDr human colorectal adenocarcinoma xenograft | Intraperitoneal (i.p.) | Not specified | Not specified | Reduced tumor growth and increased apoptosis.[4] |
| Various CK2 Inhibitors (quercetin, DRB, emodin, TBBt) | Mouse model of proliferative retinopathy | Intraperitoneal (i.p.) | 10-100 mg/kg/day | 5-6 days | Significantly reduced preretinal neovascularization.[5] |
Experimental Protocols
The following are generalized protocols for the administration of small molecule inhibitors, such as TTP22, in mice. It is crucial to perform pilot studies to determine the optimal dosage, vehicle, and administration route for TTP22 in the specific mouse model being used.
Protocol 1: Oral Gavage Administration
Objective: To administer TTP22 directly into the stomach of the mouse.
Materials:
-
TTP22
-
Appropriate vehicle (e.g., 0.5% methylcellulose, corn oil, sterile water with a solubilizing agent like DMSO or PEG)
-
Mouse gavage needles (20-22 gauge with a ball tip)
-
1 mL syringes
-
Analytical balance
-
Mortar and pestle (if preparing a suspension)
-
Vortex mixer
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of TTP22 based on the desired dose (mg/kg) and the number of animals.
-
For a suspension, finely grind TTP22 using a mortar and pestle.
-
Add a small amount of the vehicle to create a paste, then gradually add the remaining vehicle while mixing to ensure a homogenous suspension.
-
For a solution, dissolve TTP22 in a minimal amount of a solubilizing agent (e.g., DMSO) before adding the final vehicle. Ensure the final concentration of the solubilizing agent is well-tolerated by the animals.
-
Vortex the formulation thoroughly before each administration.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the formulation to administer.
-
Gently restrain the mouse by the scruff of the neck.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly dispense the formulation.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Protocol 2: Intraperitoneal (i.p.) Injection
Objective: To administer TTP22 into the peritoneal cavity for systemic absorption.
Materials:
-
TTP22
-
Sterile vehicle (e.g., phosphate-buffered saline (PBS), sterile saline, or a solution containing a solubilizing agent)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
Analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Formulation Preparation:
-
Under sterile conditions, dissolve or suspend the calculated amount of TTP22 in the chosen sterile vehicle.
-
Ensure the final formulation is clear (if a solution) or uniformly suspended.
-
-
Administration:
-
Weigh each mouse to determine the correct injection volume.
-
Restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure that a blood vessel or organ has not been punctured.
-
Slowly inject the formulation into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations: Signaling Pathways and Experimental Workflows
CK2 Signaling Pathway Inhibition by TTP22
Experimental Workflow for an In Vivo Study with TTP22
References
- 1. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of casein kinase 2 disrupts differentiation of myeloid cells in cancer and enhances the efficacy of immunotherapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours | In Vivo [iv.iiarjournals.org]
- 5. Inhibition of protein kinase CK2 suppresses angiogenesis and hematopoietic stem cell recruitment to retinal neovascularization sites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TTP22 and Casein Kinase 2 (CK2) Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are observing a lack of expected inhibition of Casein Kinase 2 (CK2) by the inhibitor TTP22 in their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues that may lead to discrepancies between the expected and observed inhibitory activity of TTP22.
Q1: My TTP22 is not inhibiting CK2. What are the potential reasons?
There are several factors that could contribute to the apparent lack of TTP22-mediated inhibition of CK2. These can be broadly categorized into issues with the inhibitor itself, the enzyme or substrate, and the assay conditions. A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for unexpected TTP22 activity.
Q2: How can I be sure my TTP22 is properly prepared and active?
-
Solubility and Storage: TTP22 is soluble in DMSO and ethanol.[1] It is crucial to ensure that the compound is fully dissolved in the stock solution and does not precipitate upon dilution into the aqueous assay buffer. Visually inspect for any precipitate. TTP22 should be stored at -20°C in a dry, dark place.[2] Repeated freeze-thaw cycles should be avoided.[3]
-
Fresh Preparations: If the stock solution is old, consider preparing a fresh one. The stability of TTP22 in solution over long periods may vary.
-
Purity: Ensure the TTP22 used is of high purity (e.g., ≥98%).[4]
Q3: Could the issue be with my CK2 enzyme or the substrate?
-
Enzyme Activity: The activity of your CK2 enzyme preparation is critical. Confirm its activity using a known substrate and in the absence of any inhibitor. The specific activity of the enzyme can vary between batches and suppliers. It's possible that contaminating kinases in an impure enzyme preparation could lead to misleading results.[5]
-
Substrate Specificity: CK2 has a preference for substrates with acidic residues, particularly at the +1 and +3 positions relative to the phosphorylation site.[6][7] A commonly used peptide substrate for CK2 is RRRDDDSDDD.[8][9][10] If you are using a different substrate, ensure it is a validated substrate for CK2. The choice of substrate can influence the apparent potency of inhibitors.[11][12]
Q4: How do my assay conditions affect TTP22's inhibitory performance?
-
ATP Concentration: TTP22 is an ATP-competitive inhibitor.[4] The concentration of ATP in your assay will directly impact the measured IC50 value.[13][14][15] According to the Cheng-Prusoff equation, a higher ATP concentration will lead to a higher apparent IC50.[13][16] For in vitro assays, it is often recommended to use an ATP concentration close to the Km of the kinase to allow for better comparison of inhibitor potencies.[17] Cellular ATP concentrations are in the millimolar range, which can make inhibitors appear less potent in cell-based assays compared to biochemical assays.[13][18]
-
Buffer Components: Ensure your assay buffer has the correct pH (typically around 7.2-7.5) and contains the necessary cofactors like MgCl2.[19][20] Some components, like high concentrations of detergents, could potentially interfere with the inhibitor-enzyme interaction.
-
Presence of Other Proteins: In assays using cell lysates, other proteins can bind to the inhibitor, reducing its effective concentration available to inhibit CK2.
Q5: What if TTP22 shows reduced potency but not a complete lack of inhibition?
This is a common observation and can be attributed to several factors, most notably the ATP concentration as discussed above. If the observed IC50 is higher than the literature values, carefully review your experimental setup, particularly the ATP and substrate concentrations, and the purity and activity of your enzyme.
Quantitative Data Summary
The following table summarizes the key quantitative data for TTP22 and CK2.
| Parameter | Value | Source |
| TTP22 IC50 | 100 nM | [13] |
| TTP22 Ki | 40 nM | [4] |
| TTP22 Molecular Weight | 330.42 g/mol | [21] |
| TTP22 Solubility | Insoluble in H2O; ≥16.5 mg/mL in DMSO; ≥7.85 mg/mL in EtOH | [1][2] |
| CK2 Substrate Peptide (Example) | RRRDDDSDDD | [3][8] |
| Km of CK2 for Peptide Substrate | ~50 µM (for RRRDDDSDDD) | [8] |
Experimental Protocols
A detailed protocol for a standard in vitro CK2 inhibition assay is provided below. This is a generalized protocol and may need to be optimized for specific experimental conditions.
In Vitro CK2 Inhibition Assay (Radiometric)
This protocol is based on a typical radiometric assay format.
1. Reagents and Buffers:
-
CK2 Enzyme: Recombinant human CK2.
-
TTP22 Inhibitor: Stock solution in DMSO.
-
CK2 Substrate Peptide: e.g., RRRDDDSDDD, stock solution in water.[8]
-
Kinase Assay Buffer (1X): 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.[19]
-
ATP Solution: A stock solution of ATP in water.
-
[γ-³²P]ATP: Radiolabeled ATP.
-
Stop Solution: 40% Trichloroacetic acid (TCA).[19]
-
Wash Buffer: 0.5% Phosphoric acid solution.
-
P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.
-
Scintillation Fluid.
2. Assay Procedure:
Caption: Workflow for a radiometric in vitro CK2 inhibition assay.
-
Prepare a master mix of the kinase assay buffer, substrate peptide, and CK2 enzyme.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add serial dilutions of TTP22 to the respective tubes. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" background control.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP mixture. The final ATP concentration should be at or near the Km for CK2.
-
Incubate for 10-20 minutes at 30°C. Ensure the reaction is in the linear range.
-
Stop the reaction by adding cold 40% TCA.[19]
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each TTP22 concentration relative to the "no inhibitor" control, after subtracting the background from the "no enzyme" control.
-
Plot the percentage of inhibition against the logarithm of the TTP22 concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway
CK2 is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including cell cycle regulation, apoptosis, and signal transduction. TTP22 acts by competitively binding to the ATP-binding site of CK2, thereby preventing the phosphorylation of its downstream substrates.
Caption: Mechanism of CK2 inhibition by TTP22.
References
- 1. apexbt.com [apexbt.com]
- 2. TTP 22 manufacturers and suppliers in india [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Casein Kinase 2 | Tocris Bioscience [tocris.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PTMScan® Phospho-CK2 Substrate Motif (S*/T*DXE) Kit | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-CK2 Substrate [(pS/pT)DXE] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 8. CK2 peptide substrate, 25 mg [proteinkinase.biz]
- 9. Kinase activity assays Src and CK2 [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Factors influencing the inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. neb.com [neb.com]
- 21. scbt.com [scbt.com]
Optimizing TTP22 incubation time for maximum effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the incubation time of TTP22, a potent and selective ATP-competitive inhibitor of Casein Kinase 2 (CK2).[1][2] CK2 is a crucial kinase involved in various cellular processes, and its inhibition by TTP22 can have significant effects on downstream signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial incubation time for TTP22?
A1: For initial experiments, we recommend an incubation time of 24 hours. This duration is often sufficient to observe significant inhibition of CK2 activity and its downstream effects in most cell lines. However, the optimal time can vary depending on the cell type and the specific experimental endpoint.
Q2: How does TTP22 affect cell viability over time?
A2: The effect of TTP22 on cell viability is dose- and time-dependent. While TTP22 is designed to be a specific inhibitor of CK2, prolonged incubation at high concentrations can lead to off-target effects and cytotoxicity. It is crucial to perform a time-course experiment to determine the optimal window for maximum CK2 inhibition with minimal impact on cell viability.
Q3: Can I use TTP22 in combination with other drugs?
A3: Yes, TTP22 can be used in combination with other therapeutic agents. However, it is essential to consider potential drug-drug interactions. We recommend performing a thorough literature search and conducting preliminary experiments to assess the compatibility and potential synergistic or antagonistic effects of the drug combination.
Q4: How does serum concentration in the culture medium affect TTP22 activity?
A4: Serum contains various proteins that can bind to small molecules like TTP22, potentially reducing its effective concentration. We recommend optimizing the serum concentration in your culture medium. If possible, conduct experiments in serum-free or low-serum conditions to ensure consistent and reproducible results.
Troubleshooting Guides
Issue 1: No observable effect of TTP22 on the target pathway.
-
Possible Cause 1: Inadequate Incubation Time. The incubation time may be too short for TTP22 to exert its inhibitory effect.
-
Solution: Increase the incubation time. We recommend a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Incorrect TTP22 Concentration. The concentration of TTP22 may be too low to effectively inhibit CK2.
-
Solution: Perform a dose-response experiment to identify the optimal concentration of TTP22. Refer to the table below for a summary of concentration-dependent effects at a 24-hour incubation period.
-
-
Possible Cause 3: Cell Line Insensitivity. The chosen cell line may have intrinsic resistance to CK2 inhibition.
-
Solution: Consider using a different cell line that is known to be sensitive to CK2 inhibition.
-
Issue 2: High levels of cytotoxicity observed.
-
Possible Cause 1: Excessive Incubation Time. Prolonged exposure to TTP22 can lead to off-target effects and cell death.
-
Solution: Reduce the incubation time. Analyze earlier time points in your time-course experiment to find a window with significant target inhibition but minimal cytotoxicity.
-
-
Possible Cause 2: TTP22 Concentration is too High. High concentrations of TTP22 can be toxic to cells.
-
Solution: Lower the concentration of TTP22. A dose-response curve will help identify a concentration that is effective without being overly toxic.
-
Data Presentation
Table 1: Effect of TTP22 Incubation Time on CK2 Target Phosphorylation and Cell Viability
| Incubation Time (Hours) | p-Akt (Ser129) Inhibition (%) | Cell Viability (%) |
| 6 | 35 ± 4.2 | 98 ± 1.5 |
| 12 | 62 ± 5.1 | 95 ± 2.1 |
| 24 | 85 ± 3.8 | 88 ± 3.4 |
| 48 | 88 ± 4.5 | 65 ± 5.6 |
| 72 | 90 ± 3.9 | 42 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments in a model cancer cell line treated with 10 µM TTP22.
Experimental Protocols
Protocol 1: Optimizing TTP22 Incubation Time via Western Blotting
-
Cell Culture: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
TTP22 Treatment: Treat the cells with the desired concentration of TTP22 (e.g., 10 µM).
-
Time-Course Incubation: Incubate the cells for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against your target protein (e.g., phospho-Akt Ser129) and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the level of protein phosphorylation relative to the loading control.
Protocol 2: Assessing Cell Viability with a Resazurin-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
TTP22 Treatment: Treat the cells with a range of TTP22 concentrations at different incubation times.
-
Resazurin Addition: Following treatment, add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation/emission wavelength of 560/590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
Caption: TTP22 inhibits CK2, preventing the phosphorylation of Akt at Ser129.
Caption: Workflow for optimizing TTP22 incubation time and concentration.
Caption: Decision tree for troubleshooting TTP22 experimental outcomes.
References
Troubleshooting TTP22 off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TTP22, a potent and selective inhibitor of Casein Kinase 2 (CK2). This guide focuses on identifying and mitigating potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TTP22 and what is its primary target?
TTP22 is a high-affinity, ATP-competitive inhibitor of Casein Kinase 2 (CK2).[1][2] CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.[3] TTP22 has a reported IC50 of approximately 0.1 µM and a Ki of 40 nM for CK2.[1][2]
Q2: How selective is TTP22?
TTP22 has been shown to be selective for CK2 over several other kinases. At a concentration of 10 µM, it did not show inhibitory effects on JNK3, ROCK1, and MET.[1] However, a comprehensive kinome-wide selectivity profile for TTP22 is not publicly available. Therefore, off-target effects on other kinases, while potentially minimal, cannot be entirely ruled out without further investigation.
Q3: I am observing a phenotype in my cell-based assay that is inconsistent with CK2 inhibition. Could this be an off-target effect of TTP22?
While TTP22 is a selective inhibitor, unexpected phenotypes could potentially arise from off-target effects, especially at higher concentrations. It is also possible that the observed phenotype is a previously uncharacterized downstream consequence of CK2 inhibition in your specific experimental model. A systematic troubleshooting approach is recommended to investigate these possibilities.
Q4: What are the first steps I should take if I suspect an off-target effect?
The initial steps in troubleshooting should involve verifying the basics of your experiment. This includes confirming the identity and purity of your TTP22 compound, ensuring the correct concentration was used, and ruling out experimental artifacts such as solvent effects. If these factors are controlled for, you can proceed with more specific off-target validation experiments.
Q5: How can I experimentally test for off-target effects of TTP22?
Several strategies can be employed to identify potential off-target effects. These include:
-
Using a structurally unrelated CK2 inhibitor: If a different, structurally distinct CK2 inhibitor recapitulates the observed phenotype, it is more likely to be an on-target effect.
-
Performing a dose-response analysis: Off-target effects are often more pronounced at higher concentrations. Correlating the phenotype with the IC50 of TTP22 for CK2 can provide insights.
-
Employing genetic approaches: Using siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout CK2 should mimic the pharmacological inhibition by TTP22 if the effect is on-target.
-
Performing a kinome-wide profiling assay: Services like KINOMEscan can assess the binding of TTP22 against a large panel of kinases to identify potential off-target interactions.[4][5][6][7][8]
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/Proliferation Results
Scenario: You are treating your cancer cell line with TTP22, expecting a decrease in cell viability due to CK2's role in promoting cell survival. However, you observe minimal or no effect on viability, or even an unexpected increase in proliferation at certain concentrations.
Potential Cause: This could be due to off-target effects on pathways that counteract the pro-apoptotic effect of CK2 inhibition, or it could be a cell-line-specific response.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell viability results.
Detailed Methodologies:
-
Western Blot for CK2 Substrate Phosphorylation:
-
Cell Lysis: Treat cells with TTP22 at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against a known CK2 substrate (e.g., phospho-Akt at Ser129) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the phosphorylation of the substrate would confirm CK2 inhibition.
-
-
siRNA-mediated Knockdown of CK2:
-
Transfection: Seed cells to be 50-60% confluent at the time of transfection. Transfect cells with CK2α-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate cells for 48-72 hours to allow for protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm CK2α knockdown by Western blot or qRT-PCR.
-
Phenotypic Assay: Perform the cell viability/proliferation assay on the remaining cells and compare the results to those obtained with TTP22 treatment.
-
Data Summary
Table 1: Known Selectivity Profile of TTP22
| Target | IC50 / % Inhibition | Reference |
| CK2 | 0.1 µM | [1][2] |
| JNK3 | No inhibition at 10 µM | [1] |
| ROCK1 | No inhibition at 10 µM | [1] |
| MET | No inhibition at 10 µM | [1] |
This table summarizes the publicly available selectivity data for TTP22. A broader screening for off-target interactions is recommended for comprehensive characterization.
Signaling Pathway Diagrams
CK2 Signaling Pathway and TTP22 Inhibition
Caption: TTP22 inhibits the constitutively active CK2, impacting multiple downstream signaling pathways.[2][9][10][11][12][13]
General Workflow for Off-Target Identification
Caption: A general workflow for identifying and validating off-target effects of a small molecule inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of TTP22 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of TTP22, a selective inhibitor of Casein Kinase 2 (CK2).
Frequently Asked Questions (FAQs)
Q1: What is TTP22 and what is its mechanism of action?
TTP22 is a high-affinity, ATP-competitive inhibitor of Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, TTP22 can modulate these signaling pathways, making it a valuable tool for research in oncology and other areas where CK2 is implicated.
Q2: What are the physical and chemical properties of TTP22?
| Property | Value |
| Chemical Name | 3-[[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio]propanoic acid |
| Molecular Formula | C₁₆H₁₄N₂O₂S₂ |
| Molecular Weight | 330.42 g/mol |
| Appearance | Solid powder |
| Solubility | Insoluble in water; ≥16.5 mg/mL in DMSO; ≥7.85 mg/mL in Ethanol (with gentle warming and sonication) |
Q3: How should I store TTP22?
For optimal stability, TTP22 should be stored as a solid powder in a dry, dark place at -20°C. Under these conditions, it is stable for at least one year. Stock solutions should be stored at -80°C and are typically stable for several months. Avoid repeated freeze-thaw cycles. For short-term storage of stock solutions (up to one month), 4°C is acceptable.
Troubleshooting Guide
Issue 1: TTP22 is precipitating out of my solution.
Cause A: Poor Solubility in Aqueous Buffers TTP22 is practically insoluble in water. Direct dissolution in aqueous buffers will likely result in precipitation.
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For working solutions, dilute the DMSO stock into your aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
Cause B: Supersaturation in Working Solution Even with a DMSO stock, diluting TTP22 into an aqueous buffer can lead to supersaturation and subsequent precipitation, especially at higher concentrations.
Solution:
-
Decrease the final concentration: If possible, lower the working concentration of TTP22.
-
Use a carrier protein: Including a protein like bovine serum albumin (BSA) at a concentration of 0.1-0.5% in your buffer can help to keep hydrophobic compounds in solution.
-
Optimize buffer conditions: While specific data for TTP22 is limited, exploring a slightly acidic to neutral pH range (pH 6.0-7.4) may improve solubility for similar compounds.
Cause C: Interaction with Components in Cell Culture Media Components in complex media, such as salts and proteins, can sometimes cause small molecules to precipitate.[1]
Solution:
-
Serial dilutions: Perform serial dilutions of your DMSO stock in the cell culture medium to reach the desired final concentration, ensuring thorough mixing at each step.
-
Pre-warm the media: Adding the TTP22 stock solution to pre-warmed media (37°C) can sometimes help maintain solubility.
-
Visual inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells.
Issue 2: I am observing inconsistent results in my experiments.
Cause A: Degradation of TTP22 in Solution While specific degradation kinetics for TTP22 are not well-documented, its chemical structure, containing a thioether linkage, suggests potential susceptibility to hydrolysis and oxidation over time, especially in aqueous solutions at non-optimal pH or in the presence of reactive oxygen species.[2][3][4][5] The thieno[2,3-d]pyrimidine core may also be susceptible to photodegradation.[6]
Solution:
-
Prepare fresh working solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Protect from light: Store TTP22 powder and solutions protected from light.
-
Use high-quality solvents: Use anhydrous, high-purity DMSO for stock solutions to minimize water content and potential hydrolysis.
Cause B: Inaccurate Concentration of Stock Solution Inaccurate weighing of the compound or errors in solvent volume can lead to incorrect stock concentrations.
Solution:
-
Use a calibrated balance: Ensure the balance used for weighing the TTP22 powder is properly calibrated.
-
Precise liquid handling: Use calibrated pipettes for adding solvent to prepare the stock solution.
-
Verify concentration (optional): For critical applications, the concentration of the stock solution can be verified using techniques like UV-Vis spectrophotometry, if a molar extinction coefficient is known, or by HPLC.
Experimental Protocols
Protocol 1: Preparation of TTP22 Stock Solution
-
Weighing: Carefully weigh out the desired amount of TTP22 powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes to aid dissolution. If necessary, gentle warming in a water bath (37°C) and brief sonication can be used to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C, protected from light.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the TTP22 DMSO stock solution at room temperature.
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution: Perform a serial dilution of the DMSO stock into the pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤ 0.5%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in media.
-
Mixing: Mix thoroughly by gentle pipetting or inversion after each dilution step.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous working solutions.
Signaling Pathways
TTP22 is an inhibitor of Casein Kinase 2 (CK2), a kinase involved in multiple signaling pathways that promote cell survival and proliferation. The following diagrams illustrate the key pathways affected by TTP22.
Figure 1: Overview of signaling pathways inhibited by TTP22.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for using TTP22 in a cell-based assay.
Figure 2: General experimental workflow for using TTP22.
Logical Flow for Troubleshooting Precipitation
This diagram provides a logical approach to troubleshooting precipitation issues with TTP22 solutions.
Figure 3: Troubleshooting flowchart for TTP22 precipitation.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TTP22 Cytotoxicity Assessment in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of TTP22, a casein kinase 2 (CK2) inhibitor, in primary cells. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is TTP22 and what is its mechanism of action?
TTP22 is a high-affinity, ATP-competitive inhibitor of casein kinase 2 (CK2), with an IC50 of 0.1 µM.[1][2] CK2 is a serine/threonine-selective protein kinase crucial for various cellular processes, including cell cycle control, DNA repair, and the suppression of apoptosis.[3] By inhibiting CK2, TTP22 is expected to disrupt these processes, leading to cell cycle arrest and induction of apoptosis, particularly in cells where CK2 is highly active, such as cancer cells.[3][4]
Q2: What are the expected cytotoxic effects of TTP22 in primary cells?
As an inhibitor of the pro-survival protein kinase CK2, TTP22 is anticipated to induce cytotoxicity.[3][5] The primary mechanism of cell death is expected to be apoptosis, as CK2 is a key suppressor of this process.[5][6] Inhibition of CK2 can lead to the activation of caspases, key mediators of apoptosis.[7][8] The extent of cytotoxicity may vary depending on the primary cell type, its proliferation rate, and its dependence on CK2 signaling for survival.
Q3: Which primary cell types are suitable for assessing TTP22 cytotoxicity?
The choice of primary cells depends on the research question. For general toxicity profiling, a panel of primary cells from major organs is recommended.[7] This could include:
-
Peripheral blood mononuclear cells (PBMCs)
-
Primary hepatocytes
-
Renal proximal tubule epithelial cells (RPTECs)
-
Primary neurons
-
Cardiomyocytes[7]
For efficacy studies, primary cells relevant to the therapeutic area of interest (e.g., primary cancer cells for oncology research) should be used.
Q4: What are the standard cytotoxicity assays to assess the effect of TTP22?
Several assays can be used to measure TTP22-induced cytotoxicity. It is recommended to use a combination of assays that measure different cellular parameters.
-
Viability Assays:
-
MTT/XTT Assays: Measure metabolic activity, which is proportional to the number of viable cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantify the amount of ATP present, which indicates the number of metabolically active cells.[3] This method is highly sensitive and requires a small number of cells.[3]
-
-
Cytotoxicity Assays:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.[9]
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measure the activity of caspases (e.g., caspase-3/7), which are key executioners of apoptosis.
-
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Variability in TTP22 concentration | Prepare a fresh stock solution of TTP22 and perform serial dilutions accurately. Ensure complete solubilization of the compound. |
| Inconsistent incubation times | Use a timer and process all plates consistently. |
| Primary cell heterogeneity | Minimize batch-to-batch variability by using cells from the same donor or pooled donors when possible. Characterize your primary cells before each experiment. |
Problem 2: No significant cytotoxicity observed at expected TTP22 concentrations.
| Possible Cause | Troubleshooting Steps |
| Low sensitivity of the primary cell type | Some primary cells may be less dependent on CK2 for survival. Consider using a positive control known to induce cytotoxicity in your cell type. Test a wider range of TTP22 concentrations. |
| TTP22 degradation | Store TTP22 stock solutions at the recommended temperature and protect from light. Prepare fresh working solutions for each experiment. |
| Sub-optimal assay conditions | Optimize the assay protocol for your specific primary cell type, including cell seeding density and incubation time.[10] |
| Serum interference in the assay | Some components in serum can interfere with assay reagents or the compound itself.[11] Consider reducing the serum concentration during the treatment period if compatible with cell health, or use a serum-free medium. |
Problem 3: Signs of microbial contamination in primary cell cultures.
| Possible Cause | Troubleshooting Steps |
| Bacterial contamination | Discard contaminated cultures immediately.[5] Review and reinforce aseptic techniques.[12] Regularly clean and sterilize incubators and biosafety cabinets. Use sterile, high-quality reagents and media.[6] |
| Fungal (yeast/mold) contamination | Discard contaminated cultures.[5] Check for sources of airborne fungal spores in the lab. Use antifungal agents in the culture medium as a preventive measure if necessary, but be aware of potential effects on cell physiology. |
| Mycoplasma contamination | Isolate and test suspected cultures for mycoplasma using PCR or a specific mycoplasma detection kit.[13] Discard positive cultures.[5] Decontaminate the work area thoroughly.[5] |
Data Presentation
Table 1: Hypothetical IC50 Values of TTP22 in Various Primary Cell Types
| Primary Cell Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Human Primary Hepatocytes | ATP-based (CellTiter-Glo®) | 48 | 5.2 |
| Human PBMCs | MTT | 72 | 2.8 |
| Rat Primary Neurons | LDH Release | 48 | 12.5 |
| Human Renal Proximal Tubule Cells | XTT | 72 | 8.9 |
Note: These are example values and actual results will vary depending on experimental conditions.
Experimental Protocols
Protocol 1: ATP-Based Cytotoxicity Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count primary cells.
-
Prepare a single-cell suspension in the appropriate culture medium.
-
Seed 10,000 cells per well in a 96-well clear-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
TTP22 Treatment:
-
Prepare a 2X stock of TTP22 serial dilutions in culture medium.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X TTP22 dilutions to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of TTP22 concentration and determine the IC50 value using a non-linear regression curve fit.
-
Mandatory Visualizations
Caption: TTP22 inhibits CK2, disrupting pro-survival signaling and promoting apoptosis.
Caption: Workflow for assessing TTP22 cytotoxicity in primary cells.
References
- 1. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of casein kinase 2 induces cell death in tyrosine kinase inhibitor resistant chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. The protein tyrosine phosphatase PTPN22 controls forkhead box protein 3 T regulatory cell induction but is dispensable for T helper type 1 cell polarization. | Sigma-Aldrich [merckmillipore.com]
- 13. Role of Casein Kinase 2 (CK2) for the Progression of Cell Cycle and Growth Control [jstage.jst.go.jp]
Technical Support Center: Overcoming TTP22 Resistance in Long-Term Studies
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to TTP22, a high-affinity, ATP-competitive casein kinase 2 (CK2) inhibitor, in long-term experimental models.[1][2]
Frequently Asked Questions (FAQs)
Q1: My cells are developing resistance to TTP22 in my long-term culture. What are the common underlying mechanisms?
A1: Acquired resistance to targeted therapies like TTP22 is a common challenge and typically arises from several key mechanisms.[3][4] In the context of a kinase inhibitor, these can be broadly categorized as:
-
On-Target Alterations: This is a frequent cause of resistance where genetic mutations occur in the drug's target, in this case, the CK2 protein. These mutations can prevent TTP22 from binding effectively to the ATP-binding pocket, thereby restoring CK2's kinase activity despite the presence of the drug.[3][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that promote cell survival and proliferation, effectively circumventing the inhibited CK2 pathway.[5][6][7][8] For instance, activation of receptor tyrosine kinases (RTKs) like EGFR or MET can sustain downstream signaling through pathways such as PI3K/AKT or MAPK/ERK, even when CK2 is inhibited.[7][9]
-
Increased Drug Efflux: Cells can increase the expression of transporter proteins, such as P-glycoprotein (MDR1), which actively pump TTP22 out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[10]
-
Epigenetic Modifications: Changes in the epigenetic landscape can lead to altered gene expression profiles that favor a resistant state.[6][10] This can include the silencing of tumor suppressor genes or the overexpression of pro-survival genes.
Q2: How can I experimentally determine which mechanism of resistance is present in my TTP22-resistant cell line?
A2: A systematic approach is required to pinpoint the specific resistance mechanism. The following experimental workflow can help you diagnose the issue.
Q3: My resistant cells do not have any mutations in CK2. What should I investigate next?
A3: If on-target mutations are ruled out, the most probable cause of resistance is the activation of a bypass signaling pathway.[5][8] CK2 is a pleiotropic kinase involved in multiple survival pathways, and its inhibition can be compensated for by other kinases. A logical next step is to screen for hyper-activated pathways, such as:
-
PI3K/AKT/mTOR pathway: This is a central pro-survival pathway that is often activated in drug resistance.[5]
-
RAS/RAF/MEK/ERK (MAPK) pathway: This pathway is critical for cell proliferation and is another common route for bypassing targeted therapies.[5]
-
Receptor Tyrosine Kinases (RTKs): Upregulation or activation of RTKs like MET, EGFR, or HER2 can provide an alternative signaling route to drive cell survival.[7][9]
You can probe for activation of these pathways using phospho-specific antibodies for key nodes (e.g., phospho-AKT, phospho-ERK) via Western blot.
Q4: Can I prevent or delay the onset of TTP22 resistance in my long-term studies?
A4: While completely preventing resistance is challenging, several strategies can delay its emergence:
-
Combination Therapy: Combining TTP22 with an inhibitor of a potential bypass pathway (e.g., a PI3K or MEK inhibitor) can create a multi-pronged attack that makes it more difficult for cells to develop resistance.
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule might reduce the selective pressure that drives the evolution of resistant clones.
-
Maintaining Drug Concentration: Ensure that the effective concentration of TTP22 is maintained in your culture system. Sub-optimal concentrations can foster the gradual development of resistance.
Troubleshooting Guides
Issue 1: Gradual increase in TTP22 IC50 over time
You may observe a rightward shift in the dose-response curve of your cell line to TTP22, indicating a decrease in sensitivity.
| Potential Cause | Troubleshooting Steps |
| Selection of a resistant subpopulation | 1. Perform a cell viability assay (e.g., CCK-8 or CellTiter-Glo) to quantify the change in IC50. 2. Isolate single-cell clones from the resistant population and test their individual sensitivity to TTP22 to confirm heterogeneity. |
| Development of on-target mutations in CK2 | 1. Extract genomic DNA from both parental and resistant cell lines. 2. Amplify and sequence the coding regions of the CK2 catalytic subunits (CSNK2A1 and CSNK2A2). 3. Compare sequences to identify mutations, particularly in the ATP-binding region. |
| Upregulation of bypass signaling | 1. Prepare cell lysates from parental and resistant cells treated with TTP22. 2. Perform Western blot analysis for key signaling nodes (e.g., p-AKT, total AKT, p-ERK, total ERK). An increase in the phospho-protein/total protein ratio in resistant cells suggests bypass activation. |
Quantitative Data Example: Shift in TTP22 IC50
| Cell Line | Passage Number | TTP22 IC50 (nM) | Resistance Index (RI) |
| Parental Line | 5 | 45.2 | 1.0 |
| TTP22-Resistant Subline | 20 | 587.6 | 13.0 |
| Resistance Index (RI) = IC50 of resistant line / IC50 of parental line.[11] |
Key Experimental Protocols
Protocol 1: Generation of a TTP22-Resistant Cell Line
This protocol describes a standard method for developing an acquired resistance model through continuous, dose-escalating exposure.[11]
-
Determine Initial Dosing: Establish the baseline IC50 of TTP22 in your parental cell line. Begin the resistance induction protocol by treating cells with a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[11]
-
Continuous Exposure: Culture the cells in media containing the starting concentration of TTP22. Monitor the cells for recovery of normal growth rates.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), double the concentration of TTP22.
-
Repeat: Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the culture at the previous concentration until the cells have recovered.
-
Characterization: The process can take several months. Once a subline is established that can tolerate a TTP22 concentration at least 10-fold higher than the parental IC50, the line is considered resistant and ready for characterization.
Protocol 2: Western Blot for Bypass Pathway Activation
This protocol allows for the detection of activated signaling pathways.[12]
-
Sample Preparation: Culture both parental and TTP22-resistant cells. Treat with TTP22 at the IC50 of the parental line for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total AKT, anti-phospho-ERK1/2, anti-total ERK1/2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and calculate the ratio of phosphorylated protein to total protein for each sample.
Signaling Pathway Diagrams
References
- 1. TTP 22 - LabNet Biotecnica [labnet.es]
- 2. scbt.com [scbt.com]
- 3. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Acquired Resistance to Targeted Cancer Therapies [medscape.com]
- 7. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Widespread potential for growth-factor-driven resistance to anticancer kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: TTP22 Dosage and Application Guidance
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining TTP22 dosage for specific research applications. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is TTP22 and what is its primary mechanism of action?
TTP22 is a potent and selective ATP-competitive inhibitor of Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and signal transduction.[1] In many cancer types, CK2 is overexpressed and contributes to tumor progression by promoting cell growth and suppressing apoptosis.[2][3][4][5] TTP22 exerts its effect by binding to the ATP-binding pocket of CK2, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the key research applications for TTP22?
Given its role as a CK2 inhibitor, TTP22 is primarily utilized in cancer research to study the effects of CK2 inhibition on various cancer cell lines. Key applications include:
-
Investigating the role of CK2 in cancer cell proliferation and survival.
-
Evaluating the potential of CK2 inhibition as a therapeutic strategy.
-
Studying the downstream signaling pathways affected by CK2 activity.[2][3][6]
-
Assessing the synergistic effects of TTP22 with other anti-cancer agents.
Q3: What is a recommended starting concentration for TTP22 in in vitro cell-based assays?
A precise starting concentration for TTP22 will be cell-line dependent. However, based on its known IC50 value and data from similar CK2 inhibitors, a logical starting point for a dose-response experiment is crucial.
| Parameter | Value | Reference |
| TTP22 IC50 | 100 nM | N/A |
| TTP22 Ki | 40 nM | N/A |
| Effective concentration of a similar CK2 inhibitor (AB668) in 786-O cells | 5 µM | [7] |
| General starting concentration for kinase inhibitors | 5 to 10 times the Ki or IC50 |
Based on this data, a recommended starting range for TTP22 in a cell viability assay would be from 0.1 µM to 10 µM . It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
Problem 1: TTP22 precipitates out of solution when added to cell culture media.
-
Cause: TTP22 is known to be insoluble in water. Adding a concentrated DMSO stock directly to aqueous media can cause it to crash out of solution.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO. A stock of 10 mM is common for small molecule inhibitors.
-
Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration.
-
When adding to the cell culture media, ensure the final DMSO concentration does not exceed 0.5%. Higher concentrations can be toxic to cells.
-
Add the TTP22 solution to the media dropwise while gently swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider using a pre-warmed cell culture media to aid in solubility.
-
Problem 2: No significant effect on cell viability is observed even at high concentrations of TTP22.
-
Cause 1: Cell line insensitivity. Some cancer cell lines may not be as dependent on the CK2 pathway for survival, a concept known as "CK2 addiction".[7]
-
Solution 1:
-
Screen a panel of different cancer cell lines to identify those that are more sensitive to CK2 inhibition.
-
Consult the literature to see if your cell line of choice has been previously shown to be responsive to other CK2 inhibitors.
-
-
Cause 2: Insufficient incubation time. The effects of kinase inhibition on cell viability may not be apparent after short incubation periods.
-
Solution 2:
-
Perform a time-course experiment. Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. For some compounds, effects on cell proliferation can take 72 hours to become evident.[8]
-
-
Cause 3: Compound degradation. TTP22 may not be stable in cell culture media for extended periods.
-
Solution 3:
-
Replace the media with freshly prepared TTP22-containing media every 24 hours for longer experiments.
-
Problem 3: High background or inconsistent results in cell viability assays.
-
Cause: Assay interference or improper technique. The chosen viability assay may be incompatible with TTP22, or there may be inconsistencies in cell plating or reagent addition.
-
Solution:
-
Validate your assay. Run a control with DMSO alone to ensure the vehicle is not affecting cell viability.
-
Consider alternative viability assays. If you are using a metabolic-based assay like MTT or CCK-8, consider a membrane integrity assay (e.g., trypan blue exclusion or a fluorescent live/dead stain) to confirm the results.[9]
-
Ensure uniform cell seeding. Uneven cell distribution in the microplate wells is a common source of variability.
-
Be consistent with incubation times and reagent addition. Use a multichannel pipette for adding reagents to minimize well-to-well variability.
-
Experimental Protocols
Protocol 1: Determining the IC50 of TTP22 using a Cell Viability Assay (CCK-8)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of TTP22 on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TTP22
-
DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
TTP22 Preparation and Treatment:
-
Prepare a 10 mM stock solution of TTP22 in 100% DMSO.
-
Perform serial dilutions of the TTP22 stock solution in complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is the same and does not exceed 0.5%.
-
Include a vehicle control (media with the same final concentration of DMSO) and a no-treatment control (media only).
-
Remove the old media from the cells and add 100 µL of the prepared TTP22 dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the TTP22 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: General Workflow for In Vivo Efficacy Study
This protocol provides a general framework for assessing the anti-tumor efficacy of TTP22 in a mouse xenograft model.[10][11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that has shown in vitro sensitivity to TTP22
-
TTP22
-
Vehicle solution for in vivo administration (to be determined based on solubility and toxicity studies)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation:
-
Inject a suspension of cancer cells (typically 1-5 x 10^6 cells) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Prepare the TTP22 formulation in the appropriate vehicle. The dose will need to be determined through maximum tolerated dose (MTD) studies.
-
Administer TTP22 to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals daily.
-
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or after a set duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any anti-tumor effect.
-
Visualizations
Caption: The CK2 signaling pathway and the inhibitory action of TTP22.
Caption: A logical workflow for evaluating TTP22 from in vitro to in vivo.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
Technical Support Center: Minimizing PTPN22 (TTP22) Degradation During Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Protein Tyrosine Phosphatase, Non-Receptor Type 22 (PTPN22), also referred to as TTP22, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My PTPN22 protein levels are consistently low in my Western blots. What could be the primary cause?
A1: Low PTPN22 levels are often due to protein degradation. PTPN22 is susceptible to degradation via the ubiquitin-proteasome pathway.[1] This process can be initiated by cellular proteases released during cell lysis. It is crucial to work quickly, at low temperatures, and with appropriate inhibitors to minimize enzymatic activity.
Q2: I observe multiple lower molecular weight bands in my PTPN22 Western blot. What do these represent?
A2: These smaller bands are likely degradation products of PTPN22. The presence of PEST motifs in the C-terminus of PTPN22 can signal for rapid protein turnover.[2] Inadequate inhibition of proteases during sample preparation is a common reason for observing these degradation products.
Q3: How does the phosphorylation state of PTPN22 affect its stability?
A3: Phosphorylation of PTPN22 at specific sites, such as Serine 751 (Ser751), has been shown to protect the protein from degradation. This phosphorylation event can prolong the half-life of PTPN22 by inhibiting its polyubiquitination, which is the signal for proteasomal degradation.[1][3] Conversely, dephosphorylation can make the protein more susceptible to degradation.
Q4: What is the expected half-life of PTPN22 in cells?
A4: The half-life of PTPN22 in resting cells has been reported to be greater than 5 hours.[2] However, this can be significantly influenced by the cellular activation state and the phosphorylation status of the protein. For instance, phosphorylation at Ser751 prolongs its half-life.[1][3]
Q5: Can freeze-thaw cycles affect the stability of my purified PTPN22 or cell lysates?
A5: Yes, repeated freeze-thaw cycles can lead to protein denaturation and aggregation, which can subsequently make PTPN22 more prone to degradation. It is highly recommended to aliquot cell lysates and purified protein into single-use volumes to avoid repeated changes in temperature.
Troubleshooting Guides
Issue 1: Low or No PTPN22 Signal in Western Blot
| Potential Cause | Troubleshooting Recommendation |
| Protein Degradation | Immediately add a potent protease and phosphatase inhibitor cocktail to your lysis buffer. Prepare lysates quickly and consistently on ice or at 4°C. |
| Inefficient Lysis | Use a lysis buffer appropriate for cytoplasmic proteins, such as RIPA or a Tris-HCl based buffer. Sonication on ice can aid in complete cell disruption and protein extraction. |
| Low Protein Expression | Ensure the cell line or tissue you are using expresses PTPN22 at detectable levels. If possible, use a positive control cell line known to express PTPN22. |
| Poor Antibody Quality | Verify the specificity and optimal dilution of your primary antibody. Use an antibody validated for the application (e.g., Western blotting). |
Issue 2: PTPN22 Degradation Products Observed
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Protease Inhibition | Increase the concentration of the protease inhibitor cocktail in your lysis buffer. Consider using a broad-spectrum cocktail that inhibits serine, cysteine, and metalloproteases. |
| Sample Handling | Minimize the time between cell harvesting, lysis, and addition of sample buffer. Keep samples on ice at all times. |
| Prolonged Incubation | Avoid lengthy incubations of cell lysates at room temperature. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. |
Issue 3: Loss of PTPN22 Phosphatase Activity in Functional Assays
| Potential Cause | Troubleshooting Recommendation |
| Oxidation of Catalytic Cysteine | Include a reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol (BME), in your buffers to maintain a reducing environment and protect the catalytic cysteine residue. |
| Incorrect Buffer pH or Ionic Strength | The optimal pH for PTPN22 activity is generally around neutral (pH 7.0-7.5). Ensure your assay buffer is within this range and has an appropriate ionic strength (e.g., 150 mM NaCl). |
| Presence of Phosphatase Inhibitors | Ensure that no phosphatase inhibitors from the lysis buffer are carried over into the final assay mixture, as they will inhibit PTPN22 activity. |
Quantitative Data Summary
Table 1: Factors Influencing PTPN22 Stability
| Factor | Condition | Effect on PTPN22 Stability | Reference |
| Phosphorylation | Phosphorylation at Ser751 | Increases half-life by inhibiting ubiquitination | [1][3] |
| Dephosphorylation | Decreases stability | Inferred from[1][3] | |
| Proteasome Activity | Presence of proteasome inhibitors (e.g., MG132) | Increases PTPN22 levels by blocking degradation | [1] |
| Temperature | Storage at 4°C | Short-term stability (days to weeks) | General protein stability knowledge |
| Storage at -80°C (aliquoted) | Long-term stability (months to years) | General protein stability knowledge | |
| Freeze-Thaw Cycles | Multiple cycles | Decreases stability due to denaturation and aggregation | General protein stability knowledge |
Experimental Protocols
Protocol 1: Cell Lysis for PTPN22 Extraction with Minimized Degradation
-
Preparation: Pre-cool all buffers, tubes, and centrifuge to 4°C.
-
Lysis Buffer Preparation: Prepare fresh lysis buffer on ice. A recommended buffer is RIPA buffer or a modified Tris-HCl buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Inhibitor Addition: Immediately before use, add a broad-spectrum protease inhibitor cocktail (e.g., containing AEBSF, aprotinin, bestatin, E-64, leupeptin, and pepstatin A) and a phosphatase inhibitor cocktail (e.g., containing sodium fluoride and sodium orthovanadate) to the lysis buffer at the manufacturer's recommended concentration.
-
Cell Harvesting: Wash cultured cells with ice-cold PBS. For adherent cells, scrape them in the presence of ice-cold PBS. Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in the prepared ice-cold lysis buffer. The volume of lysis buffer will depend on the cell pellet size; a common starting point is 200-500 µL for a 10 cm dish.
-
Incubation and Disruption: Incubate the lysate on ice for 30 minutes with occasional vortexing. For enhanced lysis, sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube.
-
Quantification and Storage: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford). For immediate use, keep the lysate on ice. For long-term storage, aliquot the lysate into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Cycloheximide (CHX) Chase Assay to Determine PTPN22 Half-life
-
Cell Culture: Plate cells at an appropriate density to allow for multiple time-point collections.
-
Treatment: Treat the cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit protein synthesis. The optimal concentration may need to be determined empirically for your cell type.
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point serves as the baseline PTPN22 level.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using the protocol described above (Protocol 1), ensuring the addition of protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Normalize the total protein concentration for all samples.
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for PTPN22.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity for PTPN22 at each time point using densitometry software.
-
Normalize the PTPN22 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized PTPN22 intensity against time.
-
The time point at which the PTPN22 intensity is reduced by 50% compared to the 0-hour time point is the estimated half-life of the protein.
-
Visualizations
Caption: PTPN22 degradation is regulated by phosphorylation.
Caption: PTPN22 negatively regulates TCR signaling.
Caption: Workflow for determining PTPN22 half-life.
References
- 1. PTPN22 phosphorylation acts as a molecular rheostat for the inhibition of TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
Validating TTP22 activity in a new experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of Protein Tyrosine Phosphatase Non-receptor type 22 (PTPN22) in new experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is PTPN22 and what is its primary function?
A1: PTPN22, also known as Lymphoid Tyrosine Phosphatase (Lyp) in humans and PEP in mice, is a protein tyrosine phosphatase predominantly expressed in immune cells. Its primary function is to act as a negative regulator of T-cell receptor (TCR) signaling, thereby playing a crucial role in maintaining immune homeostasis.[1][2] It achieves this by dephosphorylating key signaling molecules in the TCR pathway.
Q2: What are the known substrates of PTPN22?
A2: PTPN22 has several identified substrates involved in T-cell activation. Key substrates include the Src family kinases Lck and Fyn, the ζ-chain-associated protein kinase of 70 kDa (ZAP-70), and the T-cell receptor ζ chain (TCRζ).[3][4] By dephosphorylating these proteins, PTPN22 dampens the downstream signaling cascade initiated by TCR engagement.
Q3: What is the significance of the PTPN22 R620W variant?
A3: The R620W single nucleotide polymorphism (rs2476601) in the PTPN22 gene is strongly associated with an increased risk for numerous autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[1][5] This variant is considered a "gain-of-function" mutation, leading to increased basal phosphatase activity.[6]
Troubleshooting Guide
Section 1: No or Low Phosphatase Activity Detected
Q1.1: I am not detecting any PTPN22 activity in my assay. What are the possible causes?
A1.1: Several factors could contribute to a lack of detectable PTPN22 activity. Consider the following:
-
Inactive Enzyme: Ensure the recombinant PTPN22 enzyme is active. If possible, test it with a known positive control substrate. Enzyme activity can be lost due to improper storage or multiple freeze-thaw cycles.
-
Substrate Issues: Verify the concentration and integrity of your substrate. If using a phosphopeptide, ensure it is correctly synthesized and phosphorylated.
-
Incorrect Buffer Conditions: PTPs are sensitive to pH and ionic strength. The optimal pH for most PTPs is between 5.5 and 6.0.[7] Ensure your assay buffer composition is appropriate.
-
Presence of Inhibitors: Phosphatase activity can be inhibited by contaminants in your reagents. Sodium orthovanadate is a common laboratory reagent that potently inhibits tyrosine phosphatases and should be excluded from your assay buffer unless used as a control.[8] EDTA can also interfere with some phosphatase assays by chelating necessary metal ions.[9][10]
Q1.2: My PTPN22 activity is much lower than expected. How can I improve the signal?
A1.2: To increase the signal in your PTPN22 activity assay, you can try the following:
-
Increase Enzyme Concentration: Titrate the amount of PTPN22 in your reaction to find the optimal concentration that gives a robust signal within the linear range of the assay.
-
Optimize Reaction Time and Temperature: Increase the incubation time of the enzyme with the substrate. The optimal temperature for PTP activity is typically 30-37°C.
-
Check Substrate Concentration: Ensure the substrate concentration is at or above the Michaelis constant (KM) to achieve a maximal reaction rate.
Section 2: High Background Signal
Q2.1: I am observing a high background signal in my no-enzyme control wells. What could be the reason?
A2.1: A high background signal can obscure your results. Potential causes include:
-
Substrate Instability: The phosphopeptide substrate may be unstable and spontaneously dephosphorylate. Test the stability of your substrate in the assay buffer over time without the enzyme.
-
Contaminating Phosphatases: Your reagents or protein preparations may be contaminated with other phosphatases. Ensure all buffers and solutions are prepared with high-purity water and reagents.
-
Assay Plate Issues: Some assay plates can contribute to background fluorescence. Consider using low-binding, non-fluorescent plates.
-
Reader Settings: Optimize the gain and other settings on your plate reader to minimize background noise.
Section 3: Inconsistent Results
Q3.1: My results are not reproducible between experiments. What factors can contribute to this variability?
A3.1: Inconsistent results can be frustrating. Here are some common sources of variability:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate.
-
Temperature Fluctuations: Maintain a consistent temperature during the incubation steps, as enzyme activity is temperature-dependent.
-
Reagent Variability: Use fresh dilutions of your enzyme and substrate for each experiment. The activity of diluted enzymes can decrease over time.
-
Sample Handling: If you are using cell lysates as your source of PTPN22, ensure consistent sample preparation, including cell lysis and protein quantification. The age of the lysate can also affect results due to protein degradation.[8]
Quantitative Data
Table 1: PTPN22 Phosphatase Activity in Leukocytes
| Cell Type | PTPN22 Genotype | Basal Phosphatase Activity (Arbitrary Units) |
| Neutrophils | Non-variant | 1.04 ± 0.38 |
| Neutrophils | R620W | 5.87 ± 1.50 |
| Lymphocytes & Monocytes | Non-variant | Undetectable |
| Lymphocytes & Monocytes | R620W | Significantly elevated |
Data adapted from a study on the PTPN22 R620W gain-of-function variant.[6]
Experimental Protocols
Protocol 1: In Vitro PTPN22 Phosphatase Activity Assay using a Chromogenic Substrate
This protocol is a general guideline for measuring PTPN22 activity using the chromogenic substrate p-Nitrophenyl Phosphate (pNPP).
Materials:
-
Recombinant human PTPN22
-
PTPN22 Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Prepare fresh dilutions of recombinant PTPN22 in assay buffer. Prepare the pNPP substrate solution in assay buffer at the desired concentration.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Control wells: Assay buffer only.
-
No-enzyme control wells: Assay buffer and pNPP substrate.
-
Experimental wells: Diluted PTPN22 enzyme and assay buffer.
-
-
Initiate the Reaction: Add the pNPP substrate solution to the experimental and no-enzyme control wells to start the reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined amount of time (e.g., 10-30 minutes).
-
Stop the Reaction: Add the stop solution to all wells to terminate the reaction.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Calculate Activity: Subtract the absorbance of the no-enzyme control from the experimental wells to determine the PTPN22-specific activity. One unit of PTP activity is often defined as the amount of enzyme that hydrolyzes 1 nmol of pNPP per minute under the specified conditions.[11]
Visualizations
Caption: PTPN22 TCR Signaling Pathway.
References
- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN22 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of PTPN22 risk variant in the development of autoimmunity: Finding common ground between mouse and man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Basal Activity of the PTPN22 Gain-of-Function Variant Blunts Leukocyte Responsiveness Negatively Affecting IL-10 Production in ANCA Vasculitis | PLOS One [journals.plos.org]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. elgalabwater.com [elgalabwater.com]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TTP22 versus CX-4945 for cancer research
An Objective Comparison of TTP22 and CX-4945 for Cancer Research
For researchers in oncology and drug development, the selection of appropriate chemical probes and potential therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of two inhibitors of Casein Kinase 2 (CK2), TTP22 and CX-4945 (silmitasertib), to aid in the selection process for cancer research applications.
Executive Summary
Both TTP22 and CX-4945 are potent inhibitors of CK2, a kinase implicated in numerous cancer types. However, the available data reveals a significant disparity in their stages of development and characterization. CX-4945 is a well-documented, orally bioavailable compound that has progressed into clinical trials for various cancers[1][2][3]. In contrast, TTP22 is a preclinical tool compound with limited publicly available in vivo data. This guide will objectively present the existing experimental data for both compounds to inform their potential applications in cancer research.
Mechanism of Action
Both TTP22 and CX-4945 are ATP-competitive inhibitors of the CK2 holoenzyme[3][4]. CK2 is a constitutively active serine/threonine kinase that promotes cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy[5][6]. Inhibition of CK2 by these small molecules leads to the downregulation of key oncogenic signaling pathways, most notably the PI3K/Akt pathway, and can induce cell cycle arrest and apoptosis in cancer cells[7][8].
Quantitative Data Comparison
The following tables summarize the available quantitative data for TTP22 and CX-4945.
Table 1: In Vitro Potency and Selectivity
| Parameter | TTP22 | CX-4945 (Silmitasertib) | Reference |
| CK2 IC50 | 100 nM | 1 nM | [4][8] |
| Selectivity | Selective over JNK3, ROCK1, MET | Selective over a panel of other kinases, though some off-target effects on DYRK1A and GSK3β have been noted. | [4][9] |
Table 2: In Vitro Anti-proliferative Activity (IC50 values in various cancer cell lines)
| Cell Line | Cancer Type | TTP22 IC50 | CX-4945 IC50 | Reference |
| HeLa | Cervical Cancer | Data not available | ~0.7 µM | [10] |
| MDA-MB-231 | Breast Cancer | Data not available | ~0.9 µM | [10] |
| Various Breast Cancer Lines | Breast Cancer | Data not available | 1.71 - 20.01 µM | [7] |
| CLL | Chronic Lymphocytic Leukemia | Data not available | < 1 µM | [3] |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Data not available | Varies by cell line (e.g., ~10-50 µM) | [11] |
| Cholangiocarcinoma cell lines | Cholangiocarcinoma | Data not available | ~15 µM (induces >50% viability decrease) | [12] |
Table 3: Pharmacokinetic Properties
| Parameter | TTP22 | CX-4945 (Silmitasertib) | Reference |
| Oral Bioavailability | Data not available | Yes (>70% in rats) | [2][13] |
| In Vivo Efficacy | No published in vivo studies | Potent antitumor activity in xenograft models (e.g., breast, pancreatic, glioblastoma) | [7][14][15] |
| Clinical Development | Preclinical | Phase I and II clinical trials for various cancers | [1][2][3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: CK2 Signaling Pathway in Cancer.
Caption: In Vitro and In Vivo Evaluation Workflow.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for key experiments cited in the evaluation of CK2 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a general representation for determining the IC50 of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2[7].
-
Compound Treatment: Prepare serial dilutions of TTP22 or CX-4945 in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO)[11].
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours)[11][12].
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol outlines the steps to assess the effect of CK2 inhibition on downstream signaling proteins.
-
Cell Lysis: Treat cancer cells with the desired concentrations of TTP22 or CX-4945 for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (S129), total Akt, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Conclusion and Recommendations
The comparison between TTP22 and CX-4945 highlights a critical consideration for researchers: the maturity of the compound and the extent of its characterization.
CX-4945 (Silmitasertib) is a well-validated tool for studying the role of CK2 in cancer. Its oral bioavailability, established in vivo efficacy in various cancer models, and progression into clinical trials make it a strong candidate for translational research and for studies aiming to understand the in vivo consequences of CK2 inhibition[2][3][14]. The wealth of available data on its anti-proliferative and pro-apoptotic effects across numerous cell lines provides a solid foundation for further investigation.
TTP22 , on the other hand, is a potent and selective CK2 inhibitor that is best suited for in vitro and biochemical studies. The current lack of published in vivo data limits its immediate applicability for preclinical studies in animal models. Researchers using TTP22 should consider it a valuable tool for target validation and for elucidating the cellular mechanisms of CK2 inhibition in a controlled in vitro environment.
For researchers planning in vivo studies or those whose work has a strong translational focus, CX-4945 is the more appropriate choice due to its established pharmacokinetic and in vivo efficacy profile. For investigators conducting initial in vitro screening or detailed biochemical and cellular mechanism-of-action studies, both inhibitors could be considered, with the understanding that TTP22's in vivo performance is yet to be publicly documented. It is always recommended to consult the latest literature for any new data that may emerge on these compounds.
References
- 1. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 2. Silmitasertib - Wikipedia [en.wikipedia.org]
- 3. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 13. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. apexbt.com [apexbt.com]
A Comparative Guide to the Selectivity of TTP22 for Protein Kinase CK2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TTP22's Performance Against Alternative Inhibitors Supported by Experimental Data.
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, and its aberrant activity is implicated in various diseases, most notably cancer. The development of potent and selective CK2 inhibitors is therefore of significant interest for both basic research and therapeutic applications. This guide provides a comparative analysis of the selectivity of TTP22, a high-affinity CK2 inhibitor, alongside two other well-characterized CK2 inhibitors: CX-4945 (Silmitasertib) and SGC-CK2-1. The data presented is compiled from publicly available experimental results to aid researchers in selecting the most appropriate tool for their specific needs.
Executive Summary
TTP22 is recognized as a high-affinity and selective inhibitor of CK2. While comprehensive head-to-head kinome-wide selectivity data for TTP22 is not as widely published as for CX-4945 and SGC-CK2-1, existing information suggests it shares structural features with other selective CK2 inhibitors. In contrast, extensive data is available for CX-4945 and SGC-CK2-1, revealing distinct selectivity profiles. SGC-CK2-1 has been demonstrated to be highly selective for CK2, with minimal off-target effects. CX-4945, while a potent CK2 inhibitor and the first to enter clinical trials, exhibits a broader off-target profile, inhibiting several other kinases with significant potency.
Comparative Selectivity Data
To provide a clear comparison, the following table summarizes the available selectivity data for TTP22, CX-4945, and SGC-CK2-1. The data is primarily derived from KINOMEscan™ and NanoBRET™ target engagement assays, which are industry-standard methods for assessing kinase inhibitor selectivity.
| Inhibitor | Primary Target | Known Off-Targets (selected) | Selectivity Score (S(10) at 1µM) | Reference Assays |
| TTP22 | CK2 | Data not publicly available in a comparable format | Not available | Biochemical Assays |
| CX-4945 (Silmitasertib) | CK2 (IC₅₀: 1 nM)[1] | FLT3 (IC₅₀: 35 nM), PIM1 (IC₅₀: 46 nM), CDK1 (IC₅₀: 56 nM), DYRK1A, GSK3β[1][2] | 0.069 (28 kinases >90% inhibition at 1µM)[3] | KINOMEscan, Biochemical Assays, NanoBRET |
| SGC-CK2-1 | CK2α (IC₅₀: 4.2 nM), CK2α' (IC₅₀: 2.3 nM)[4] | DYRK2 (IC₅₀: >100-fold weaker than CK2)[4] | 0.007 (3 kinases >90% inhibition at 1µM)[3] | KINOMEscan, NanoBRET |
Note: The selectivity score S(10) at 1µM represents the number of kinases with >90% inhibition at a 1µM compound concentration divided by the total number of kinases tested. A lower score indicates higher selectivity.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are overviews of the key assays used to validate the selectivity of these CK2 inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified CK2 enzyme, a specific peptide substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Inhibitor Addition: The test compound (e.g., TTP22, CX-4945, or SGC-CK2-1) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Termination: The reaction is stopped, often by adding a solution like phosphoric acid.
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this is typically done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence can be used.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) is determined.
KINOMEscan™ Selectivity Profiling (General Protocol)
This is a competition-based binding assay that assesses the interaction of a test compound with a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Output: Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
NanoBRET™ Target Engagement Assay (General Protocol)
This assay measures the binding of a compound to its target protein within living cells.
-
Cell Preparation: Cells are engineered to express the target kinase (e.g., CK2) fused to a NanoLuc® luciferase.
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the target kinase is added to the cells.
-
BRET Signal: In the absence of a competing compound, the binding of the tracer to the NanoLuc®-fused kinase brings the luciferase and fluorophore in close proximity, resulting in a bioluminescence resonance energy transfer (BRET) signal.
-
Inhibitor Competition: The test compound is added to the cells. If it binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The IC₅₀ value for target engagement is determined by measuring the concentration-dependent decrease in the BRET signal.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the CK2 signaling pathway, the KINOMEscan workflow, and the NanoBRET workflow.
Caption: Simplified CK2 signaling pathway and points of inhibition.
Caption: KINOMEscan experimental workflow for selectivity profiling.
Caption: NanoBRET target engagement assay workflow.
Conclusion
The validation of a kinase inhibitor's selectivity is paramount for its utility as a research tool and its potential as a therapeutic agent. While TTP22 is a potent and selective CK2 inhibitor, the publicly available data on its kinome-wide selectivity is less comprehensive than that for CX-4945 and SGC-CK2-1. For researchers requiring the highest degree of selectivity for CK2 with minimal off-target confounding effects, SGC-CK2-1 currently represents the gold standard based on available data. CX-4945, while effective against CK2, has known off-targets that must be considered when interpreting experimental results. Further publication of comprehensive selectivity data for TTP22 will be crucial for its direct comparison and positioning within the landscape of CK2 inhibitors. Researchers are encouraged to consult the primary literature and manufacturer's data for the most up-to-date and detailed information when selecting a CK2 inhibitor for their studies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
TTP22 vs. siRNA Knockdown of CK2: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct methodologies for inhibiting the protein kinase CK2, a critical target in cancer research: the small molecule inhibitor TTP22 and siRNA-mediated gene knockdown. While direct comparative studies between TTP22 and siRNA are limited, this document leverages available data on TTP22's biochemical properties and robust experimental findings from studies comparing other potent CK2 small molecule inhibitors, such as CX-4945 and DMAT, with siRNA-mediated knockdown of CK2.
At a Glance: TTP22 vs. siRNA Knockdown of CK2
| Feature | TTP22 (Small Molecule Inhibitor) | siRNA Knockdown of CK2 |
| Mechanism of Action | ATP-competitive inhibition of CK2 kinase activity.[1] | Post-transcriptional gene silencing by mRNA degradation. |
| Target | CK2α and CK2α' catalytic subunits. | mRNA of CK2α, CK2α', and/or CK2β subunits.[2] |
| Mode of Inhibition | Reversible, competitive inhibition of ATP binding. | Transient reduction of protein expression. |
| Specificity | High affinity for CK2, but potential for off-target kinase inhibition. | Highly sequence-specific to the target mRNA, but potential for off-target gene silencing. |
| Delivery | Systemic or local administration. | Requires transfection reagents or specialized delivery systems (e.g., nanoparticles).[2] |
| Duration of Effect | Dependent on pharmacokinetics (half-life, metabolism). | Typically 48-96 hours, depending on cell type and experimental conditions. |
Quantitative Efficacy Comparison
The following tables summarize quantitative data from studies evaluating the efficacy of small molecule CK2 inhibitors and siRNA knockdown of CK2 in various cancer cell lines.
Table 1: Inhibition of Cell Proliferation and Viability
| Treatment | Cell Line | Assay | Efficacy | Reference |
| TTP22 | - | - | IC50 = 0.1 µM, Ki = 40 nM (in vitro kinase assay) | [1] |
| CX-4945 | U-87 Glioblastoma | MTT Assay | ~70-80% reduction in viability at 5-15 µM | [3] |
| TFK-1 & SSP-25 Cholangiocarcinoma | Glo-titer Assay | >50% decrease in cell viability | [4] | |
| HNSCC cell lines | MTT Assay | IC50 values of 3.4-11.9 µM | ||
| DMAT | Antiestrogen-resistant Breast Cancer | - | More efficient in killing resistant cells than parental MCF-7 cells (IC50 = 130 nM) | [1] |
| H295R Adrenocortical Carcinoma | MTT & BrdU Assays | Inhibition of cell growth | [5] | |
| siRNA (CK2α) | Hep-2 Laryngeal Carcinoma | - | Significant decrease in cell viability | [6] |
| siRNA (CK2α/α') | HNSCC cell lines | Viability Assay | Significant reduction in cisplatin IC50 | [7] |
| HuCCT-1 Cholangiocarcinoma | Cell Count | Significant reduction in cell survival | [4] |
Table 2: Induction of Apoptosis
| Treatment | Cell Line | Assay | Apoptosis Induction | Reference |
| CX-4945 | TFK-1 & SSP-25 Cholangiocarcinoma | Annexin V/PI Staining | Increased early and late apoptosis | [8] |
| HuCCT-1 Cholangiocarcinoma | Nuclear DNA Fragmentation | Apparent nuclear DNA fragmentation at 10 & 20 µM | [9] | |
| DMAT | H295R Adrenocortical Carcinoma | Cell Cycle Analysis | Slight induction of apoptosis | [5] |
| siRNA (CK2α) | Hep-2 Laryngeal Carcinoma | Annexin V-FITC/PI Staining | 25.66% ± 0.83% apoptotic cells (vs. 3.66% in control) | [6] |
| siRNA (CK2α/α') | HeLa Cervical Carcinoma | Flow Cytometry (Sub-G1) | Enhanced apoptosis following ionizing radiation | [10] |
Signaling Pathways and Mechanisms of Action
Both TTP22 and siRNA-mediated knockdown of CK2 ultimately aim to reduce the oncogenic signaling driven by this kinase. Their distinct mechanisms, however, initiate different cellular cascades.
TTP22: Direct Kinase Inhibition
TTP22, as an ATP-competitive inhibitor, directly blocks the catalytic activity of the CK2 protein. This leads to a rapid cessation of the phosphorylation of numerous downstream substrates involved in cell survival and proliferation.
Caption: TTP22 inhibits CK2, blocking substrate phosphorylation.
siRNA Knockdown: Halting Protein Production
siRNA-mediated knockdown targets the CK2 mRNA for degradation, thereby preventing the synthesis of new CK2 protein. This leads to a gradual depletion of cellular CK2 levels and a subsequent decrease in the phosphorylation of its targets.
Caption: siRNA degrades CK2 mRNA, preventing protein synthesis.
Experimental Protocols
siRNA-Mediated Knockdown of CK2 in HNSCC Cells
This protocol is adapted from a study investigating the combined effect of CK2 knockdown and cisplatin in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines.[7]
1. Cell Culture:
-
HNSCC cell lines (e.g., Detroit-562, FaDu) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
2. siRNA Transfection:
-
Cells are seeded in 60 mm plates to reach 40-50% confluency on the day of transfection.
-
A cocktail of siRNAs targeting CK2α (sense: 5′-auacaacccaaacuccacauuu-3′) and CK2α' (sense: 5′-auacagcccaaacuccacauuu-3′) are co-transfected at a 3:1 ratio.[7]
-
A non-targeting siRNA is used as a negative control.
-
Transfection is performed using a lipid-based transfection reagent (e.g., Dharmafect 1) with a final total siRNA concentration of 20 nM.[7]
3. Post-Transfection Incubation:
-
Cells are incubated for 48 to 72 hours post-transfection to allow for CK2 protein knockdown.
4. Efficacy Assessment:
-
Western Blotting: Whole-cell lysates are collected, and proteins are separated by SDS-PAGE. CK2α and CK2α' protein levels are detected using specific antibodies to confirm knockdown.
-
Cell Viability Assay (MTT): Transfected cells are re-seeded in 96-well plates and treated with varying concentrations of cisplatin for 48 hours. Cell viability is measured using an MTT assay to determine the IC50 of cisplatin in the presence or absence of CK2 knockdown.[7]
-
Apoptosis Assay (Annexin V/PI Staining): Transfected cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Small Molecule Inhibition of CK2 (General Protocol)
This protocol provides a general workflow for assessing the efficacy of a small molecule CK2 inhibitor like TTP22.
1. Cell Culture:
-
Cancer cell lines of interest are cultured in their recommended growth medium.
2. Compound Treatment:
-
Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
After cell attachment, the culture medium is replaced with a medium containing the small molecule inhibitor at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
3. Incubation:
-
Cells are incubated with the inhibitor for a predetermined duration (e.g., 24, 48, or 72 hours).
4. Efficacy Assessment:
-
Cell Viability/Proliferation Assay (MTT, CCK-8): Cell viability is measured to determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Apoptosis Assay (Annexin V/PI Staining, Caspase Activity): The induction of apoptosis is quantified to assess the cytotoxic effect of the inhibitor.
-
Western Blotting: Cell lysates are analyzed to determine the effect of the inhibitor on the phosphorylation of known CK2 substrates (e.g., Akt at Ser129) and downstream signaling molecules.
Workflow Comparison
The following diagram illustrates the key steps and considerations for each approach.
Caption: Workflow for TTP22 inhibition vs. siRNA knockdown.
Conclusion
Both TTP22 (and other small molecule inhibitors) and siRNA-mediated knockdown are powerful tools for investigating the role of CK2 in cancer biology and for developing novel therapeutic strategies. The choice between these two approaches depends on the specific experimental goals.
-
TTP22 and other small molecule inhibitors offer a rapid and reversible means to inhibit CK2's catalytic function, making them suitable for studying the immediate effects of kinase inhibition and for therapeutic applications where systemic delivery is feasible.
-
siRNA knockdown provides a highly specific method to reduce the total cellular pool of CK2 protein, which is invaluable for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of CK2 depletion.
For a comprehensive understanding of CK2's role in a particular cellular context, a combined approach, where the effects of a small molecule inhibitor are validated by siRNA-mediated knockdown, is often the most rigorous scientific strategy.
References
- 1. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines | Semantic Scholar [semanticscholar.org]
- 4. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesizing Signaling Pathways from Temporal Phosphoproteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbs.com [ijbs.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Cross-Validation of PTPN22-Targeted Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: The term "TTP22" did not yield specific results in the context of genetic models and drug development. Based on the subject matter, this guide proceeds under the assumption that the intended topic is the well-researched protein tyrosine phosphatase non-receptor type 22 (PTPN22), a key regulator of immune signaling and a prominent target in autoimmune diseases and cancer immunotherapy.
This guide provides a comparative analysis of findings derived from genetic models of PTPN22 and pharmacological interventions targeting its activity. The objective is to offer a clear cross-validation of results, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and advancement of PTPN22-centric therapeutic strategies.
Data Presentation: Cross-Validation of PTPN22 Genetic and Pharmacological Models
The following tables summarize the comparative effects of PTPN22 genetic modifications (knockout and the autoimmunity-associated R620W variant) and pharmacological inhibition on key immunological parameters. These integrated findings provide a cross-validation of the functional consequences of ablating or inhibiting PTPN22 activity.
Table 1: Comparative Effects on T-Cell Activation and Signaling
| Parameter | PTPN22 Knockout (KO) | PTPN22 R620W Variant | PTPN22 Inhibition (e.g., L-1) | Source(s) |
| T-Cell Receptor (TCR) Signaling Threshold | Lowered | Lowered | Lowered | [1] |
| Phosphorylation of Lck (Tyr394) | Increased | Increased | Increased | [2] |
| Phosphorylation of ZAP-70 (Tyr493) | Increased | Increased | Increased | [2] |
| T-Cell Proliferation (in response to low-avidity TCR ligands) | Enhanced | Enhanced | Enhanced | [1] |
| Effector/Memory T-Cell Population | Expanded | Expanded | Not explicitly stated, but implied by enhanced activation | [3] |
| Cytokine Production (e.g., IFN-γ, IL-2) | Increased | Increased | Not explicitly stated, but implied by enhanced activation | [4] |
Table 2: Comparative Effects on B-Cell Signaling and Function
| Parameter | PTPN22 Knockout (KO) | PTPN22 R620W Variant | PTPN22 Inhibition | Source(s) |
| B-Cell Receptor (BCR) Signaling | Enhanced | Impaired (diminished Syk and PLCγ phosphorylation) | Not extensively studied | [5] |
| Autoreactive B-Cell Number | Not explicitly stated | Increased | Not applicable | [6] |
| Autoantibody Production | Not explicitly stated | Promotes production | Not applicable | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the cross-validation are provided below. These protocols are foundational for assessing PTPN22 function and the effects of its modulation.
T-Cell Activation and Proliferation Assay
This assay measures the proliferative response of T-cells following stimulation of the T-cell receptor (TCR) complex.
a. Objective: To quantify the proliferation of T-cells in response to TCR stimulation in the context of PTPN22 genetic modification or inhibition.
b. Materials:
-
Isolated primary T-cells (from wild-type, PTPN22 KO, or PTPN22 R620W knock-in mice; or human peripheral blood mononuclear cells - PBMCs)
-
96-well flat-bottom culture plates
-
Anti-CD3 antibody (e.g., clone 145-2C11 for mouse, OKT3 for human)
-
Anti-CD28 antibody (e.g., clone 37.51 for mouse, CD28.2 for human)
-
Complete RPMI-1640 medium
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet) or reagent for measuring proliferation (e.g., BrdU or [³H]-thymidine)
-
PTPN22 inhibitor or vehicle control (for pharmacological studies)
c. Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (1-10 µg/mL in sterile PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C. Wash the wells with sterile PBS to remove unbound antibody.[7]
-
Cell Staining (Optional, for dye dilution assays): Label isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Cell Seeding: Seed the T-cells into the antibody-coated wells at a density of 1-2 x 10⁵ cells per well in complete RPMI medium.
-
Co-stimulation and Treatment: Add soluble anti-CD28 antibody (1-5 µg/mL) to the cell suspension. For pharmacological studies, add the PTPN22 inhibitor or vehicle control at the desired concentration.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
Dye Dilution: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of the fluorescent dye intensity in daughter cells.
-
BrdU/Thymidine Incorporation: Add BrdU or [³H]-thymidine for the final 8-18 hours of culture. Measure incorporation using a specific ELISA or by scintillation counting, respectively, as an indicator of DNA synthesis and cell proliferation.
-
Western Blot Analysis of T-Cell Receptor Signaling Proteins
This method is used to detect the phosphorylation status of key signaling molecules downstream of the TCR, which is indicative of the level of pathway activation.
a. Objective: To determine the effect of PTPN22 status on the phosphorylation of key TCR signaling intermediates like Lck and ZAP-70.
b. Materials:
-
T-cells (prepared as in the T-cell activation assay)
-
Stimulating antibodies (anti-CD3 and anti-CD28)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-Lck (Tyr394)
-
Total Lck
-
Phospho-ZAP-70 (Tyr493)
-
Total ZAP-70
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
c. Protocol:
-
Cell Stimulation and Lysis: Stimulate T-cells with anti-CD3/CD28 for various time points (e.g., 0, 2, 5, 10 minutes). Immediately lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Lck) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein and a loading control to normalize the data.
Mandatory Visualizations
PTPN22 in T-Cell Receptor Signaling
Caption: PTPN22 negatively regulates TCR signaling by dephosphorylating Lck and ZAP-70.
Experimental Workflow: Cross-Validation of PTPN22 Function
Caption: Workflow for the cross-validation of PTPN22 function using genetic and pharmacological models.
References
- 1. PTPN22 R620W gene editing in T cells enhances low-avidity TCR responses | eLife [elifesciences.org]
- 2. academic.oup.com [academic.oup.com]
- 3. JCI - A disease-associated PTPN22 variant promotes systemic autoimmunity in murine models [jci.org]
- 4. mdpi.com [mdpi.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. PTPN22 R620W gene editing in T cells enhances low-avidity TCR responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Analysis of TTP22 and D11: A Head-to-Head Look at Two Potent Casein Kinase 2 Inhibitors
For Immediate Release
This guide provides a detailed comparative analysis of the inhibitory effects of two potent Casein Kinase 2 (CK2) inhibitors, TTP22 and D11. Designed for researchers, scientists, and drug development professionals, this document outlines their respective potencies, mechanisms of action, and effects on cancer cell signaling pathways, supported by experimental data and detailed protocols.
Introduction to TTP22 and D11
TTP22 is a selective, ATP-competitive inhibitor of protein kinase CK2. It belongs to a series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids and has demonstrated high affinity for the CK2 active site.[1]
D11 is another potent and selective inhibitor of protein kinase CK2, identified as 1,3-dichloro-6-[(E)-((4-methoxyphenyl)imino)methyl]dibenzo(b,d)furan-2,7-diol. It exhibits a mixed-type inhibition mechanism against CK2.[2][3] Both compounds target CK2, a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in cell growth, proliferation, and survival.[4][5]
Quantitative Analysis of Inhibitory Potency
The inhibitory activities of TTP22 and D11 against protein kinase CK2 have been quantified in vitro, revealing their high potency. The key parameters are summarized in the table below.
| Inhibitor | Target Kinase | Inhibition Type | IC50 | Ki | Ki' |
| TTP22 | Human CK2 | ATP-competitive | 0.1 µM | 40 nM | - |
| D11 | Human CK2 | Mixed-type | - | 7.7 nM | 42 nM |
Table 1: Comparative Inhibitory Potency of TTP22 and D11 against Protein Kinase CK2. IC50 represents the half-maximal inhibitory concentration. Ki is the inhibition constant for the enzyme-inhibitor complex, and Ki' is the inhibition constant for the enzyme-substrate-inhibitor complex. Data for TTP22 is from Golub et al., 2011, and for D11 is from Schaefer et al., 2017.[1][2]
Cellular Effects and Impact on Signaling Pathways
Both TTP22 and D11 exert anti-cancer effects by inhibiting CK2, which in turn modulates downstream signaling pathways critical for cancer cell survival and proliferation.
TTP22 has been evaluated for its effects on cancer cell lines, where it demonstrates anti-proliferative activity.
D11 has been shown to induce cell death in human glioblastoma cells. Its inhibition of CK2 leads to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key protein in tumor adaptation to low oxygen conditions.[2][3] Furthermore, D11-mediated CK2 inhibition has been linked to the downregulation of the PI3K/AKT and NF-κB signaling cascades.
Experimental Protocols
In Vitro Protein Kinase CK2 Assay (for TTP22)
This protocol is based on the methodology described by Golub et al., 2011.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 200 mM NaCl, and 1 µM of the specific peptide substrate RRRADDSDDDDD.
-
Enzyme and Inhibitor Incubation: Add recombinant human protein kinase CK2 to the reaction mixture. For IC50 determination, add varying concentrations of TTP22.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP (approximately 2000 cpm/pmol).
-
Incubation: Incubate the reaction mixture at 30°C for 10 minutes.
-
Termination and Measurement: Stop the reaction and measure the incorporation of ³³P into the peptide substrate using a suitable method, such as phosphocellulose paper binding and scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each TTP22 concentration and determine the IC50 value by non-linear regression analysis.
In Vitro Protein Kinase CK2 Assay (for D11)
This protocol is based on the methodology described by Schaefer et al., 2017.[2]
-
Reaction Setup: In a 96-well plate, combine recombinant human CK2α with a specific peptide substrate in a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.
-
Inhibitor Addition: Add varying concentrations of D11 to the wells.
-
ATP Addition: To determine the mode of inhibition, perform the assay with different fixed concentrations of ATP.
-
Initiation and Incubation: Start the reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time.
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and calculate the Ki and Ki' values.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., U-87 MG glioblastoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of TTP22 or D11 for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: CK2 signaling pathway and points of inhibition by TTP22 and D11.
Caption: A representative experimental workflow for a cell viability (MTT) assay.
References
- 1. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. D11-Mediated Inhibition of Protein Kinase CK2 Impairs HIF-1α-Mediated Signaling in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein Kinase CK2 in Cancer Energetics - PMC [pmc.ncbi.nlm.nih.gov]
TTP22 as a Reference Compound for CK2 Inhibition Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TTP22 with other common Protein Kinase CK2 (formerly Casein Kinase II) inhibitors. The data presented is intended to assist researchers in selecting the most appropriate reference compound for their CK2 inhibition studies.
Introduction to CK2 and the Role of Inhibitors
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention. Small molecule inhibitors are invaluable tools for studying the cellular functions of CK2 and for developing potential drug candidates. An ideal reference compound should exhibit high potency, selectivity, and well-characterized biochemical and cellular activity.
This guide focuses on TTP22, a potent CK2 inhibitor, and compares its performance against other widely used inhibitors such as Silmitasertib (CX-4945), SGC-CK2-2, TDB, and the peptide inhibitor CIGB-300.
Comparative Performance of CK2 Inhibitors
The following tables summarize the key quantitative data for TTP22 and its alternatives, providing a basis for objective comparison.
Biochemical Potency
| Compound | Target | IC50 | Ki | Assay Conditions |
| TTP22 | CK2 | 100 nM[1] | 40 nM | Not Specified |
| Silmitasertib (CX-4945) | CK2α | 1 nM[2] | 0.38 nM[2][3] | Recombinant human CK2α |
| SGC-CK2-2 | CK2α | 3.0 nM[4][5] | Not Reported | Enzymatic assay (Eurofins)[4] |
| TDB | CK2 | 32 nM[6] | 15 nM[7] | Not Specified |
| CIGB-300 | CK2 | IC50 = 30 ± 5.3 µM (NCI-H460 cells)[8] | Not Reported | Antiproliferative assay |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Cellular Activity
| Compound | Cell Line | Cellular IC50 | Effect |
| Silmitasertib (CX-4945) | Jurkat | 0.1 µM[2] | Inhibition of endogenous intracellular CK2 activity |
| Silmitasertib (CX-4945) | HeLa | 0.7 µM[9] | Inhibition of Akt Ser129 phosphorylation |
| Silmitasertib (CX-4945) | MDA-MB-231 | 0.9 µM[9] | Inhibition of Akt Ser129 phosphorylation |
| SGC-CK2-2 | HeLa | 2.2 µM[9] | Inhibition of Akt Ser129 phosphorylation |
| SGC-CK2-2 | MDA-MB-231 | 1.3 µM[9] | Inhibition of Akt Ser129 phosphorylation |
| CIGB-300 | H125 | 68 µM[10] | Antiproliferative |
| CIGB-300 | 3LL | 143 µM[10] | Antiproliferative |
Selectivity Profile
A critical aspect of a reference inhibitor is its selectivity for the target kinase over other kinases.
| Compound | Selectivity Notes |
| TTP22 | Displays selectivity for CK2 over JNK3, ROCK1, and MET with no inhibitory effects towards these kinases at 10 µM[1]. |
| Silmitasertib (CX-4945) | At 0.5 µM, it inhibits only 7 out of 238 kinases by more than 90%[2]. However, it shows off-target activity against other kinases like FLT3 (IC50 = 35 nM), PIM1 (IC50 = 46 nM), and CDK1 (IC50 = 56 nM) in cell-free assays[2]. It also inhibits DYRK1A and GSK3β[11]. |
| SGC-CK2-2 | Demonstrates exceptional selectivity, inhibiting only CK2α and CK2α' with an approximately 200-fold selectivity margin over the next most strongly inhibited kinase, HIPK2[5][9]. |
| TDB | Inhibits CK2, PIM1, CLK2, and DYRK1A[6][7]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical and cell-based CK2 inhibition assays.
Biochemical CK2 Kinase Assay (Radiometric)
This protocol is a standard method for determining the in vitro potency of CK2 inhibitors.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, 100 µM EDTA, the CK2 substrate (e.g., α-casein at 10 µM), and the test inhibitor at various concentrations.
-
Enzyme Addition : Add purified recombinant CK2 enzyme (e.g., GST-CK1δ at 7 nM) to the reaction mixture.
-
Initiation of Reaction : Start the kinase reaction by adding [γ-³²P]-ATP to a final concentration of 100 µM.
-
Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction : Stop the reaction by spotting the mixture onto phosphocellulose paper or by adding a stop solution.
-
Washing : Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]-ATP.
-
Detection : Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based CK2 Inhibition Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block CK2 activity within a cellular context by measuring the phosphorylation of a known CK2 substrate.
-
Cell Culture and Treatment : Culture cells (e.g., HeLa or MDA-MB-231) to approximately 80% confluency. Treat the cells with the test inhibitor at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known CK2 substrate (e.g., anti-phospho-Akt Ser129).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis : Quantify the band intensities and normalize them to a loading control (e.g., GAPDH). Calculate the percentage of inhibition of substrate phosphorylation at each inhibitor concentration to determine the cellular IC50.
Visualizing CK2 Signaling and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key CK2 signaling pathways and a typical experimental workflow for evaluating CK2 inhibitors.
Caption: Overview of key signaling pathways regulated by Protein Kinase CK2.
Caption: Experimental workflow for the characterization of a CK2 inhibitor.
Conclusion
TTP22 is a potent inhibitor of CK2, and its selectivity profile makes it a valuable tool for in vitro studies. However, for researchers seeking a reference compound with extensive characterization in cellular and in vivo models, Silmitasertib (CX-4945) has a broader literature base, including clinical trial data. For studies demanding the highest degree of selectivity, SGC-CK2-2 emerges as a superior choice, albeit with potentially lower cellular potency compared to CX-4945. The choice of the most suitable reference compound will ultimately depend on the specific requirements of the planned experiments, including the desired balance of potency, selectivity, and the context of the study (biochemical vs. cellular). This guide provides the necessary comparative data to make an informed decision.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SGC-CK2-2 | Structural Genomics Consortium [thesgc.org]
- 5. Probe SGC-CK2-2 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CIGB-300 Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of TTP22's Effects on Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal validation strategies for the casein kinase 2 (CK2) inhibitor, TTP22. Due to the limited public data on TTP22, this guide will leverage data from the well-characterized and clinically evaluated CK2 inhibitor, CX-4945 (Silmitasertib), as a primary example to illustrate these validation principles. The methodologies and comparisons presented here are directly applicable to the validation of TTP22 and other selective CK2 inhibitors.
Introduction to Orthogonal Validation
Orthogonal validation is the practice of using multiple, independent methods to confirm an experimental result, thereby increasing confidence that the observed phenotype is a direct consequence of on-target drug activity and not an artifact of a single technology or off-target effects. For a kinase inhibitor like TTP22, it is crucial to demonstrate that its cellular effects are indeed due to the inhibition of its intended target, CK2, and its downstream signaling pathways.
Key Downstream Signaling Pathways of CK2
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that phosphorylates a vast number of substrates, influencing numerous cellular processes. Inhibition of CK2 with small molecules like TTP22 is expected to impact several key signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a central node in this pro-survival pathway.
-
NF-κB Pathway: CK2 can phosphorylate IκBα, promoting its degradation and the subsequent activation of the NF-κB transcription factor.
-
JAK/STAT Pathway: CK2 can phosphorylate and potentiate the activity of both JAK and STAT proteins, crucial for cytokine signaling.
-
Wnt/β-catenin Pathway: CK2 can phosphorylate and stabilize β-catenin, a key effector of the Wnt signaling cascade.
The following diagram illustrates the central role of CK2 in these critical cellular signaling pathways.
Caption: TTP22 inhibits CK2, impacting multiple downstream signaling pathways.
Comparison of CK2 Inhibitors
While TTP22 is a known CK2 inhibitor, a direct comparison with other well-studied inhibitors using orthogonal validation data is essential. The following table summarizes key characteristics of TTP22 and two other prominent CK2 inhibitors, CX-4945 and TBB.
| Feature | TTP22 | CX-4945 (Silmitasertib) | TBB (4,5,6,7-Tetrabromobenzotriazole) |
| Primary Target | Casein Kinase 2 (CK2) | Casein Kinase 2 (CK2) | Casein Kinase 2 (CK2) |
| IC50/Ki | IC50: 0.1 µM / Ki: 40 nM | IC50: 1 nM / Ki: 0.38 nM | IC50: ~0.5 µM |
| Selectivity | >250x selective over JNK3, ROCK1, MET | Highly selective, but shows some off-target activity against FLT3, PIM1, and CDK1 at higher concentrations. | Less selective than CX-4945, with known off-target effects on other kinases. |
| Clinical Development | Preclinical | Phase I/II clinical trials for various cancers. | Primarily a research tool. |
| Orthogonal Validation Data | Limited public data | Validated through genetic (siRNA) and chemical proteomics approaches. | Used in numerous studies, but less rigorously profiled for off-targets compared to CX-4945. |
Orthogonal Validation Methodologies
To rigorously validate the on-target effects of TTP22, a combination of the following orthogonal approaches is recommended.
Genetic Validation: siRNA/CRISPR Knockdown
This method compares the phenotypic and signaling effects of the small molecule inhibitor (e.g., TTP22) with the effects of genetically downregulating the target protein (CK2). A high degree of concordance between the two approaches provides strong evidence for on-target activity.
Experimental Protocol: siRNA Knockdown and Western Blot Analysis
-
Cell Culture: Plate cells of interest at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection: Transfect cells with a validated siRNA targeting the alpha catalytic subunit of CK2 (CSNK2A1) and a non-targeting control siRNA using a suitable transfection reagent.
-
TTP22 Treatment: In a parallel set of experiments, treat cells with TTP22 at various concentrations and a vehicle control.
-
Lysate Preparation: After 48-72 hours of transfection or treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total CK2α, phospho-Akt (Ser129), total Akt, phospho-p65 (Ser529), and total p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Expected Outcome: The reduction in phosphorylation of downstream targets like Akt and p65 upon TTP22 treatment should phenocopy the effects observed with CK2α siRNA knockdown.
Chemical Proteomics: Affinity Pull-Down Assays
This technique utilizes an immobilized version of the kinase inhibitor to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry, providing a global view of the inhibitor's on- and off-targets.
Experimental Protocol: Chemical Proteomics Workflow
-
Inhibitor Immobilization: Covalently link TTP22 to a solid support (e.g., sepharose beads) via a suitable chemical linker.
-
Cell Lysis: Prepare a native cell lysate from the cells of interest.
-
Affinity Pull-Down: Incubate the cell lysate with the TTP22-conjugated beads. As a control, use beads without the immobilized inhibitor.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically bind to the TTP22-conjugated beads compared to the control beads.
Expected Outcome: CK2 should be identified as a primary and high-abundance interactor. The presence of other kinases or proteins will reveal potential off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct engagement of a drug with its target protein in a cellular environment. The binding of a ligand, such as TTP22, to its target protein, CK2, typically increases the thermal stability of the protein.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with TTP22 or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble CK2 in the supernatant at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble CK2 as a function of temperature. A shift in the melting curve to higher temperatures in the TTP22-treated samples indicates target engagement.
Expected Outcome: TTP22 treatment will result in a rightward shift of the CK2 melting curve, indicating stabilization and direct binding.
The following diagram illustrates the workflow for the orthogonal validation of TTP22.
Caption: Workflow for the orthogonal validation of TTP22's on-target effects.
Conclusion
The orthogonal validation of a small molecule inhibitor like TTP22 is a critical step in its development as a reliable research tool or therapeutic agent. By employing a multi-pronged approach that combines genetic, proteomic, and biophysical methods, researchers can build a robust body of evidence to confirm on-target activity and understand potential off-target effects. While specific data for TTP22 is emerging, the principles and protocols outlined in this guide, using the well-vetted CK2 inhibitor CX-4945 as a benchmark, provide a clear roadmap for the rigorous validation of its effects on downstream targets.
Benchmarking TTP22: A Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives in Kinase Inhibition
For Immediate Release
In the competitive landscape of kinase inhibitor development, thieno[2,3-d]pyrimidine derivatives have emerged as a privileged scaffold, yielding numerous potent and selective modulators of crucial cellular signaling pathways. This guide provides a comprehensive benchmark analysis of TTP22, a notable casein kinase 2 (CK2) inhibitor, against other thieno[2,3-d]pyrimidine derivatives, offering researchers, scientists, and drug development professionals a data-driven comparison of their performance and underlying mechanisms.
Executive Summary
TTP22, identified as 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, is a high-affinity, ATP-competitive inhibitor of casein kinase 2 (CK2) with a reported IC50 of 0.1 µM. The thieno[2,3-d]pyrimidine core is a versatile platform that has been extensively modified to target a range of kinases implicated in oncology and inflammatory diseases, including EGFR, ErbB-2, Tie-2, and FLT3. This guide will delve into the comparative efficacy of TTP22, present detailed experimental protocols for its evaluation, and visualize the key signaling pathways involved.
Comparative Performance Data
The following tables summarize the in vitro inhibitory activity of TTP22 and other notable thieno[2,3-d]pyrimidine derivatives against their primary kinase targets. This quantitative data allows for a direct comparison of potency and selectivity.
Table 1: Inhibition of Casein Kinase 2 (CK2) by Thieno[2,3-d]pyrimidine Derivatives
| Compound | Chemical Name | IC50 (µM) |
| TTP22 | 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | 0.1 |
| Derivative 1 | 3-{[5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | 0.125 |
| Derivative 2 | 3-(6-Methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid | 0.008 |
| Derivative 3 | 3-(5-p-Tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid | 0.01 |
| Derivative 4 | 3-(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid | 0.065 |
Table 2: Inhibition of Other Kinases by Thieno[2,3-d]pyrimidine Derivatives
| Compound Scaffold | Target Kinase | Representative IC50 (µM) |
| 4-Anilino-thieno[2,3-d]pyrimidine | VEGFR-2 | 0.23 |
| Thieno[2,3-d]pyrimidine-hydrazide | FLT3 | 32.435 |
| 2-Amino-thieno[2,3-d]pyrimidine | Various (Anticancer) | Growth Percent -31.02% (MDA-MB-435) |
| Thieno[2,3-d]pyrimidine-carboxamide | JAK2 | 8.001 (Cytotoxicity against HepG-2) |
Experimental Protocols
The determination of kinase inhibition is a critical step in the evaluation of compounds like TTP22. Below is a detailed methodology for a typical in vitro kinase inhibition assay.
In Vitro Casein Kinase 2 (CK2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant CK2.
Materials:
-
Human recombinant CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., TTP22) dissolved in DMSO
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well white opaque plates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in order:
-
Assay buffer
-
Test compound dilution (or DMSO for control wells)
-
CK2 enzyme solution
-
CK2 peptide substrate solution
-
-
Initiation of Kinase Reaction: Add ATP solution to all wells to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km value for CK2.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To understand the biological context of TTP22's activity, it is crucial to visualize the signaling pathways it modulates and the experimental workflow for its characterization.
Caption: CK2 Signaling Pathway and Inhibition by TTP22.
Caption: Kinase Inhibitor Screening Workflow.
Conclusion
TTP22 stands as a potent inhibitor of CK2 within the diverse and pharmacologically rich family of thieno[2,3-d]pyrimidine derivatives. While it demonstrates high affinity for its primary target, the broader scaffold has been successfully adapted to inhibit a range of other clinically relevant kinases. The data and protocols presented in this guide offer a foundational resource for researchers to objectively evaluate TTP22 and other thieno[2,3-d]pyrimidine compounds, facilitating informed decisions in the pursuit of novel kinase-targeted therapies. The provided visualizations of the CK2 signaling pathway and a typical inhibitor screening workflow further contextualize the scientific rationale and experimental approach for benchmarking these promising therapeutic candidates.
Safety Operating Guide
Proper Disposal Procedures for TTP-22
Disclaimer: The following guidelines are for the compound TTP-22 (CAS No. 329907-28-0). Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material in use and adhere to all applicable federal, state, and local regulations.[1] This document provides essential safety and logistical information to supplement, not replace, official documentation and institutional protocols.
TTP-22 is a thienopyrimidine compound identified as an inhibitor of casein kinase 2 (CK2).[2] According to its Safety Data Sheet, TTP-22 is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation.[3] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection.
Hazard Identification and Classification
The Globally Harmonized System (GHS) classification for TTP-22 highlights several hazards that inform disposal procedures.[3]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Source: TTP-22 Safety Data Sheet.[3]
Personal Protective Equipment (PPE) for Handling and Disposal
When handling TTP-22 for disposal, appropriate personal protective equipment must be worn to prevent exposure.
| Protection Type | Specification |
| Eye/Face Protection | Safety goggles with side-shields.[3] |
| Hand Protection | Protective, chemical-resistant gloves (e.g., neoprene, nitrile).[4] |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[3] |
| Respiratory Protection | A suitable respirator may be required if generating dust or aerosols.[3] |
Source: TTP-22 Safety Data Sheet, General Laboratory Guidelines.[3][4]
Standard Operating Procedure for TTP-22 Disposal
This protocol outlines the step-by-step process for the safe disposal of solid TTP-22 waste and contaminated labware.
Waste Segregation and Collection
-
Solid Waste:
-
Collect solid TTP-22 waste, such as reaction byproducts or contaminated media, in a designated, properly labeled, and sealable container.[5]
-
Ensure the container is compatible with the chemical.[5]
-
Do not mix TTP-22 waste with incompatible materials, such as strong acids, alkalis, or strong oxidizing/reducing agents.[3]
-
-
Contaminated Labware:
-
Empty Containers:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[3]
-
Wear full personal protective equipment before attempting cleanup.[3]
-
Prevent further leakage and keep the product away from drains or water courses.[3]
-
For solid spills, sweep or vacuum the material and place it into a suitable, closed container for disposal. Avoid creating dust.[1][9]
-
For solutions, absorb with an inert, liquid-binding material (e.g., diatomite, universal binders).[3]
-
Decontaminate surfaces by scrubbing with alcohol.[3]
-
Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[3]
Final Disposal
-
All collected TTP-22 waste is considered hazardous.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances.[9]
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal company.[1]
-
Ensure all waste is labeled in accordance with EPA and local regulations.[10]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of TTP-22 and associated materials.
Caption: Workflow for TTP-22 Waste Segregation and Disposal.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. TTP 22; CAS No:329907-28-0 [aobious.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. parker.com [parker.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. essex.ac.uk [essex.ac.uk]
- 8. sweet.ua.pt [sweet.ua.pt]
- 9. derthon.com [derthon.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Navigating the Safe Handling of Ttp 22: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with Ttp 22, a potent and selective casein kinase 2 (CK2) inhibitor, ensuring laboratory safety is paramount.[1][2] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and proper disposal methods to build a foundation of trust and safety in your laboratory practices.
Understanding the Hazards
This compound (CAS No. 329907-28-0) presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the mandatory PPE and best practices for laboratory personnel.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Suitable respirator | Necessary to prevent respiratory tract irritation from dust or aerosols.[1] The specific type of respirator should be determined by a workplace risk assessment. |
Source: MedChemExpress Safety Data Sheet[1]
Operational and Disposal Plans
Adherence to structured operational and disposal plans is crucial for maintaining a safe laboratory environment.
Handling and Storage
-
Engineering Controls: Ensure adequate ventilation in the work area. A safety shower and eye wash station must be readily accessible.[1]
-
Personal Hygiene: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place.
Spill Management
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage. Keep the material away from drains and water courses.
-
Absorb: Use an inert, absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
Collect: Carefully collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Call a physician immediately.[1] |
| If on Skin | Wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| If Inhaled | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
Source: MedChemExpress Safety Data Sheet[1]
This guidance is intended to supplement, not replace, your institution's specific safety protocols and the full Safety Data Sheet (SDS) for this compound. Always consult the complete SDS before handling any chemical and ensure you are fully trained on its safe use and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
